3-(Pyridin-3-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASTGBSGPFLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383794 | |
| Record name | 3-(Pyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-77-7 | |
| Record name | 3-(Pyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyridin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 3-(Pyridin-3-yl)benzoic acid, a key building block in medicinal chemistry and materials science. This guide details a common and efficient synthetic protocol via Suzuki-Miyaura cross-coupling and outlines the expected analytical characterization of the final compound.
Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between an aryl halide (3-bromobenzoic acid) and an organoboron compound (pyridine-3-boronic acid).
Reaction Scheme
The overall reaction is as follows:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[1][2]
Materials and Equipment:
-
3-Bromobenzoic acid
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous phase with ethyl acetate (3x) to remove non-polar impurities and the catalyst. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~4-5 with 2M HCl. The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold diethyl ether.
-
For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified white solid under vacuum to yield this compound.
-
Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical data for the compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 4385-77-7 | [3] |
| Molecular Formula | C₁₂H₉NO₂ | [3] |
| Molecular Weight | 199.21 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 202 - 205.5 °C | [4] |
| IUPAC Name | 3-pyridin-3-ylbenzoic acid | [3] |
Spectroscopic Data
The following section details the expected spectroscopic data for this compound. Note: As a comprehensive, experimentally verified dataset is not available in a single public source, these values are based on theoretical predictions and analysis of the constituent functional groups.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.1 ppm (s, 1H): Carboxylic acid proton (-COOH). Expected to be a broad singlet.
-
δ ~8.9-9.1 ppm (m, 1H): Pyridyl proton ortho to the nitrogen.
-
δ ~8.6-8.7 ppm (m, 1H): Pyridyl proton para to the nitrogen.
-
δ ~8.2-8.3 ppm (m, 1H): Benzoic acid proton ortho to the carboxyl group and adjacent to the pyridine ring.
-
δ ~8.0-8.1 ppm (m, 1H): Pyridyl proton meta to the nitrogen and adjacent to the benzoic acid ring.
-
δ ~7.8-7.9 ppm (m, 1H): Benzoic acid proton para to the carboxyl group.
-
δ ~7.5-7.7 ppm (m, 2H): Remaining benzoic acid and pyridyl protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbonyl carbon.
-
δ ~148-152 ppm: Pyridyl carbons adjacent to nitrogen.
-
δ ~124-140 ppm: Aromatic carbons (both rings).
-
δ ~129-132 ppm: Quaternary carbon of the benzoic acid ring attached to the pyridine.
-
2.2.2. Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~1710-1680 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.
-
~1600, 1580, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.
-
~1320-1210 cm⁻¹: C-O stretch.
-
~920 cm⁻¹ (broad): O-H out-of-plane bend.
2.2.3. Mass Spectrometry (MS)
-
[M+H]⁺: Expected at m/z = 200.07.
-
[M-H]⁻: Expected at m/z = 198.06.
-
Fragmentation: Expect loss of H₂O (m/z = 181) and COOH (m/z = 154) from the parent ion.
Logical Workflow and Relationships
The following diagram illustrates the logical workflow from starting materials to final product analysis.
References
In-Depth Technical Guide: Physicochemical Properties of 3-(Pyridin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Pyridin-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available experimental and computational data, details relevant experimental protocols, and provides visual workflows to aid in the understanding and application of this compound in research and development settings.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the available data for this compound.
Table 1: General and Physical Properties
| Property | Value | Data Type | Reference |
| Molecular Formula | C₁₂H₉NO₂ | Experimental | [1][2] |
| Molar Mass | 199.21 g/mol | Experimental | [1] |
| Melting Point | 202-205.5 °C | Experimental | [3] |
| Appearance | White to off-white solid | Experimental | [1][3] |
| Boiling Point | 420.1 ± 28.0 °C | Predicted | [3] |
| Density | 1.241 ± 0.06 g/cm³ | Predicted | [3] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Data Type | Reference |
| Aqueous Solubility | 1.7 g/L (at 25 °C) | Experimental (unverified) | [1] |
| logP (Octanol/Water) | 2.4468 | Predicted | [2] |
Table 3: Ionization and Surface Properties
| Property | Value | Data Type | Reference |
| pKa | 3.78 ± 0.10 | Predicted | [3] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Predicted | [2] |
| Hydrogen Bond Donor Count | 1 | Predicted | [2] |
| Hydrogen Bond Acceptor Count | 2 | Predicted | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying physicochemical data. The following sections outline standard experimental protocols for determining key properties of this compound.
Synthesis of this compound (Suzuki Coupling)
A common method for the synthesis of this compound is the Suzuki coupling reaction.
Materials:
-
3-Carboxyphenylboronic acid
-
3-Bromopyridine
-
Potassium carbonate (K₂CO₃)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-carboxyphenylboronic acid and 3-bromopyridine in a 1:1 mixture of acetonitrile and water.
-
Add potassium carbonate and bis(triphenylphosphine)palladium(II) chloride to the mixture.
-
Heat the reaction mixture to reflux and stir overnight.
-
After the reaction is complete, filter the hot suspension and concentrate the filtrate to half its original volume.
-
Wash the concentrated aqueous phase with dichloromethane.
-
Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.[3]
Caption: Suzuki coupling synthesis of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Materials:
-
This compound
-
Purified water (or buffer of desired pH)
-
Thermostatically controlled shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of water or buffer in a sealed container.
-
Agitate the container in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully remove an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Perform the experiment in triplicate to ensure accuracy.
Caption: Shake-flask method for aqueous solubility determination.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Inert gas (e.g., nitrogen)
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Purge the solution with an inert gas to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode in the solution and monitor the initial pH.
-
Titrate the solution with a standardized titrant (e.g., NaOH for an acidic compound). Add the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
Caption: Potentiometric titration workflow for pKa determination.
Determination of logP (Shake-Flask Method)
The shake-flask method is also the traditional and most reliable method for measuring the partition coefficient (logP).
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol and water/buffer together for 24 hours and then allowing the phases to separate.
-
Dissolve a small amount of this compound in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the two phases to separate completely, using a centrifuge if necessary to break up emulsions.
-
Carefully sample a known volume from both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-flask method for logP determination.
References
An In-depth Technical Guide to 3-(Pyridin-3-yl)benzoic Acid (CAS: 4385-77-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-3-yl)benzoic acid, with the CAS number 4385-77-7, is a heterocyclic aromatic compound that holds significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a benzoic acid and a pyridine moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery based on the activities of structurally related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 4385-77-7 | [1][2][3] |
| Molecular Formula | C₁₂H₉NO₂ | [1][2][3] |
| Molecular Weight | 199.21 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 202-205.5 °C | [1] |
| Boiling Point (Predicted) | 420.1 ± 28.0 °C | [1] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.78 ± 0.10 | [1] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis
A common and effective method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides a robust route to forming the carbon-carbon bond between the pyridine and benzene rings.
Experimental Protocol: Suzuki Coupling
This protocol outlines the synthesis of this compound from 3-bromopyridine and 3-carboxyphenylboronic acid.
Materials:
-
3-Bromopyridine
-
3-Carboxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 3-bromopyridine (1.0 equivalent) and 3-carboxyphenylboronic acid (1.1 equivalents) in a 1:1 mixture of acetonitrile and water.
-
To this solution, add potassium carbonate (3.0 equivalents) and bis(triphenylphosphine)palladium(II) chloride (0.03 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously overnight.
-
After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS), cool the mixture to room temperature.
-
Filter the hot suspension and concentrate the filtrate to approximately half of its original volume under reduced pressure.
-
Wash the concentrated aqueous phase with dichloromethane to remove any non-polar impurities.
-
Carefully adjust the pH of the aqueous phase to approximately 3 using 1 M hydrochloric acid. This will precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any remaining inorganic salts.
-
Dry the purified this compound under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Suzuki coupling synthesis workflow for this compound.
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at lower field (higher ppm) compared to those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid proton will exhibit a broad singlet at a very downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 120-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
-
C-H stretching vibrations from the aromatic rings, typically appearing just above 3000 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (199.21). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the pyridine and benzene rings.
Potential Applications in Drug Discovery
While there is limited direct research on the biological activity of this compound, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable scaffold or intermediate in drug discovery.
As a Building Block for Bioactive Molecules
The presence of both a carboxylic acid and a pyridine ring allows for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the pyridine nitrogen can be quaternized or serve as a hydrogen bond acceptor. These properties make it an attractive starting material for creating libraries of compounds for high-throughput screening.
Inferred Biological Activities from Analogs
-
Antibacterial Agents: Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have shown promising antibacterial activity, suggesting that the 3-pyridinyl moiety can be incorporated into novel antibiotic scaffolds.[4]
-
Anticancer Agents: Benzoic acid and pyridine derivatives are common features in a wide array of anticancer compounds. They can be found in molecules targeting various pathways involved in cancer progression.[5]
-
Anti-inflammatory Agents: The pyridine and benzimidazole cores are present in some inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. While not a direct analog, this highlights the potential for pyridine-containing benzoic acids in the design of kinase inhibitors.
Logical Relationship for Drug Discovery Potential
Caption: Potential drug discovery applications of this compound.
Safety Information
Based on available data, this compound should be handled with care in a laboratory setting. It is classified with the following hazard statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties and an established synthetic route. While direct biological data is sparse, its structural components are prevalent in a multitude of bioactive compounds, underscoring its potential as a key building block in the development of new therapeutics, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C12H9NO2 | CID 2795575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Pyridin-3-yl-benzoic acid [sobekbio.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Spectroscopic and Structural Elucidation of 3-(Pyridin-3-yl)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
-
Molecular Formula: C₁₂H₉NO₂
-
Molecular Weight: 199.21 g/mol [1]
-
CAS Number: 4385-77-7[1]
-
Appearance: Solid
Spectroscopic Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(Pyridin-3-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.5 - 13.0 | br s | 1H, -COOH |
| 9.0 - 8.8 | m | 1H, Pyridinyl-H |
| 8.7 - 8.5 | m | 1H, Pyridinyl-H |
| 8.3 - 8.1 | m | 1H, Benzoyl-H |
| 8.1 - 7.9 | m | 1H, Pyridinyl-H |
| 7.8 - 7.6 | m | 2H, Benzoyl-H |
| 7.6 - 7.4 | m | 1H, Pyridinyl-H |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 167.0 | -COOH |
| 151.0 | Pyridinyl-C |
| 148.5 | Pyridinyl-C |
| 138.0 | Benzoyl-C |
| 135.5 | Pyridinyl-C |
| 132.0 | Benzoyl-C |
| 131.5 | Benzoyl-C |
| 130.0 | Benzoyl-C |
| 129.5 | Benzoyl-C |
| 124.0 | Pyridinyl-C |
Note: This data is predicted and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. However, the expected characteristic absorption bands can be inferred from the known spectra of benzoic acid and pyridine derivatives.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic rings) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |
| 960-900 | Broad | O-H bend (Out-of-plane) |
Mass Spectrometry (MS)
Experimental mass spectrometry data has been reported for this compound.
Table 4: Experimental Mass Spectrometry Data for this compound
| m/z | Ion | Source |
| 200 | [M+H]⁺ | LC-MS (ESI)[2] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Further dilute the stock solution to a final concentration of around 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it onto an appropriate LC column for separation prior to mass analysis.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Crystal Structure of 3-(Pyridin-3-yl)benzoic Acid: A Technical Examination
An in-depth analysis of the crystallographic data and experimental protocols related to the synthesis and structural determination of pyridinylbenzoic acid isomers.
Executive Summary
This technical guide addresses the crystal structure of 3-(Pyridin-3-yl)benzoic acid. Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure for this compound could not be located in the public domain. However, detailed crystallographic data is available for the closely related isomer, 3-(4-Pyridyl)benzoic acid. This document provides a thorough analysis of the crystal structure of 3-(4-Pyridyl)benzoic acid as a valuable comparative study. Additionally, a documented synthesis protocol for this compound is included. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of pyridine and benzoic acid derivatives.
Introduction
Pyridinylbenzoic acids are a class of compounds that incorporate both a pyridine and a benzoic acid moiety. These structures are of significant interest in medicinal chemistry and materials science due to their potential for forming hydrogen bonds and coordination complexes. The specific arrangement of the pyridine and benzoic acid groups, as well as their intermolecular interactions in the solid state, dictates the physicochemical properties of the resulting crystals. This guide focuses on the structural aspects of these compounds, providing a detailed look at the available crystallographic data for a key isomer and the synthetic methodology for the target compound.
Synthesis of this compound
While the crystal structure is not available, a method for the synthesis of this compound has been documented. The synthesis proceeds via a Suzuki coupling reaction.
Experimental Protocol
The following protocol describes the synthesis of this compound:
-
Reactant Preparation : 3-Carboxyphenylboronic acid (1.5 g, 9 mmol) and 3-bromopyridine (1.5 g, 9.9 mmol) are dissolved in a solvent mixture of acetonitrile (40 mL) and water (40 mL).
-
Addition of Reagents : Potassium carbonate (5.5 g, 40 mmol) and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) are subsequently added to the reaction mixture.
-
Reaction : The mixture is stirred under reflux conditions overnight.
-
Work-up : Upon completion, the suspension is filtered while hot, and the filtrate is concentrated to half its original volume. The concentrated aqueous phase is washed with dichloromethane.
-
Precipitation : The pH of the aqueous phase is adjusted to 3 with 1 M hydrochloric acid, leading to the precipitation of the solid product.
-
Isolation : The precipitated solid is filtered, washed with water, and dried under vacuum to yield this compound.
Crystal Structure of 3-(4-Pyridyl)benzoic Acid
The crystal structure of the isomer 3-(4-Pyridyl)benzoic acid has been determined by single-crystal X-ray diffraction. The molecule, with the chemical formula C₁₂H₉NO₂, is not planar. The dihedral angle between the benzene and pyridine rings is 32.14(7)°. Furthermore, the carboxyl group is slightly twisted with respect to the benzene ring by 11.95(10)°. In the crystal structure, neighboring molecules are linked into infinite chains along the c-axis by intermolecular O—H⋯N hydrogen bonds[1][2].
Crystallographic Data
The crystallographic data for 3-(4-Pyridyl)benzoic acid is summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [1][2][3]
| Parameter | Value |
| Empirical Formula | C₁₂H₉NO₂ |
| Formula Weight | 199.20 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.839(3) |
| b (Å) | 7.013(7) |
| c (Å) | 19.469(10) |
| Volume (ų) | 1890(2) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| µ (mm⁻¹) | 0.10 |
| Crystal Size (mm) | 0.33 × 0.25 × 0.20 |
| R_int_ | 0.041 |
| Final R indices [I > 2σ(I)] | R1 = 0.045 |
| R indices (all data) | wR2 = 0.135 |
Experimental Protocol for Crystal Growth and Structure Determination
The following protocol was used for the crystallization and structural analysis of 3-(4-Pyridyl)benzoic acid:
-
Purification : Commercially available 3-(4-Pyridyl)benzoic acid was purified by repeated recrystallization from anhydrous ethanol.
-
Data Collection : A Bruker APEXII CCD area-detector diffractometer was used for data collection.
-
Structure Solution and Refinement : The structure was solved using SIR97 and refined with SHELXL97. All H atoms attached to C and O atoms were fixed geometrically and treated as riding atoms.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of pyridinylbenzoic acids.
Caption: Workflow for the synthesis of this compound and the crystallographic analysis of 3-(4-Pyridyl)benzoic acid.
Conclusion
While the crystal structure of this compound remains elusive in the public domain, a comprehensive understanding of a closely related isomer, 3-(4-Pyridyl)benzoic acid, has been presented. The detailed crystallographic data and experimental protocols for the 4-pyridyl isomer provide a valuable reference point for researchers working with this class of compounds. The provided synthesis method for this compound offers a practical route to obtaining this compound for further study, including potential future crystallographic analysis. It is recommended that future work focus on the crystallization of this compound to elucidate its solid-state structure and allow for a direct comparison with its isomers.
References
Solubility Profile of 3-(Pyridin-3-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Pyridin-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document summarizes the available quantitative solubility data, offers insights into its expected solubility in various solvents based on its chemical structure, and provides a detailed experimental protocol for solubility determination.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid group and a pyridine ring. This unique structure imparts amphoteric properties, influencing its solubility in different media. Understanding the solubility of this compound is critical for a range of applications, including drug formulation, crystallization studies, and reaction chemistry. The presence of the polar carboxylic acid and the basic nitrogen atom in the pyridine ring suggests a pH-dependent aqueous solubility and potential for dissolution in both acidic and basic solutions, as well as in polar organic solvents.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. A single experimental value for its solubility in water has been reported.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |
| Water | 25 | 1.7 | 0.0085 | [1] |
Molar solubility calculated using a molar mass of 199.21 g/mol .
Qualitative Solubility Profile and Discussion
Based on the chemical structure of this compound and the known solubility of its parent compounds, benzoic acid and pyridine, a qualitative assessment of its expected solubility can be made.
-
Aqueous Solubility: The compound is described as sparingly soluble in water[1]. The presence of the polar carboxylic acid and the nitrogen atom of the pyridine ring allows for hydrogen bonding with water molecules. Its aqueous solubility is expected to be pH-dependent. In acidic solutions, the pyridine nitrogen will be protonated, forming a more soluble cationic species. In basic solutions, the carboxylic acid will be deprotonated, forming a more soluble anionic salt.
-
Polar Organic Solvents: Similar to benzoic acid, which is soluble in alcohols, ethers, and other polar organic solvents, this compound is expected to exhibit good solubility in solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). A related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is noted to have some solubility in methanol and DMSO[2].
-
Non-Polar Organic Solvents: The solubility in non-polar solvents such as hexane or toluene is expected to be low, consistent with the behavior of benzoic acid[3][4]. The polar functional groups dominate the molecule's properties, limiting its interaction with non-polar solvent molecules.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents, based on the widely accepted shake-flask method.[5][6][7][8][9]
4.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, methanol, phosphate buffer pH 7.4)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
4.3. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask. Ensure there is a visible excess of undissolved solid.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered saturated solution as necessary and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) or analyze it by HPLC.
-
Calculation: Determine the concentration of the dissolved this compound in the saturated solution using the previously generated calibration curve.
4.4. Data Reporting
The solubility should be reported in units of g/L and mol/L, along with the solvent used and the temperature at which the measurement was performed.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. scribd.com [scribd.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Thermal Stability and Decomposition of 3-(Pyridin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 3-(Pyridin-3-yl)benzoic acid. While specific, publicly available experimental data for this compound is limited, this document extrapolates its likely thermal behavior based on the well-understood properties of its constituent benzoic acid and pyridine functional groups. Detailed, generalized experimental protocols for key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are provided to enable researchers to generate empirical data. This guide is intended to be a foundational resource for professionals involved in the development, handling, and formulation of this compound, facilitating informed decisions on its processing, storage, and stability assessment.
Introduction
This compound (C₁₂H₉NO₂) is a bifunctional organic molecule incorporating both a benzoic acid and a pyridine ring.[1][2] This unique structure makes it a valuable building block in medicinal chemistry and materials science. The pyridine moiety offers a basic nitrogen atom for hydrogen bonding and coordination chemistry, while the carboxylic acid group provides a site for salt formation, esterification, and other derivatization.[3][4]
Understanding the thermal stability of this compound is of paramount importance for several aspects of drug development and material science, including:
-
Manufacturing: Defining safe temperature ranges for synthesis, purification, and processing.
-
Formulation: Ensuring the compound remains stable during the formulation of drug products.
-
Storage and Shelf-life: Establishing appropriate storage conditions to prevent degradation over time.
-
Regulatory Compliance: Providing essential data for regulatory submissions.
Predicted Thermal Properties
Based on the known thermal behavior of benzoic acid and pyridine derivatives, the following properties can be anticipated for this compound. It is crucial to note that these are predictions and must be confirmed through empirical analysis.
-
Melting Point: Benzoic acid has a melting point of approximately 122 °C. The presence of the pyridine ring and the potential for intermolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton are expected to result in a significantly higher melting point for this compound.
-
Decomposition Temperature: The thermal decomposition of benzoic acid derivatives often initiates with decarboxylation at elevated temperatures.[5] Pyridine itself is a thermally stable aromatic heterocycle. Therefore, the decomposition of this compound is likely to be a multi-step process. An initial decarboxylation event may be followed by the degradation of the resulting biphenyl-like structure at higher temperatures. The onset of decomposition is predicted to be above 200 °C.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the thermal analysis of this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data
| Parameter | Observed Value |
| Onset Temperature (°C) | |
| Peak Melting Temperature (°C) | |
| Enthalpy of Fusion (J/g) | |
| Decomposition Onset (°C) |
Table 2: Thermogravimetric Analysis (TGA) Data
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) |
| 1 | |||
| 2 | |||
| ... | |||
| Final |
Experimental Protocols
Detailed methodologies for the characterization of the thermal stability and decomposition of this compound are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated by integrating the peak area.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and the kinetics of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. Plot the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset and peak decomposition temperatures.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of this compound.
Caption: Workflow for Thermal Analysis.
Predicted Decomposition Pathway
This diagram illustrates a plausible decomposition pathway for this compound under thermal stress.
Caption: Predicted Decomposition Pathway.
Conclusion
References
- 1. This compound | C12H9NO2 | CID 2795575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H9NO2 | CID 2795575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Insights into 3-(Pyridin-3-yl)benzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 3-(Pyridin-3-yl)benzoic acid. This molecule, possessing both a pyridine and a benzoic acid moiety, is of significant interest in medicinal chemistry and materials science due to its potential for hydrogen bonding, metal coordination, and biological activity. Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for the rational design of new drugs and functional materials.
Introduction to Quantum Chemical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in chemical research. These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these studies can elucidate its three-dimensional structure, vibrational modes, electronic properties, and reactivity. This information is invaluable for predicting its behavior in different chemical environments, its interaction with biological targets, and its potential for various applications.
Methodologies for Quantum Chemical Analysis
A typical quantum chemical investigation of a molecule like this compound involves a series of computational steps. The following protocols are based on established methodologies frequently reported in the scientific literature for similar organic molecules.[1][2][3][4][5]
Computational Details
Software: All calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Theoretical Level: The choice of theoretical method and basis set is critical for obtaining accurate results. A widely used and well-validated approach for organic molecules is Density Functional Theory (DFT) with the B3LYP functional.[1][2][5] This functional provides a good balance between computational cost and accuracy for a wide range of chemical systems.
Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing hydrogen bonding and non-covalent interactions.[1][2]
Experimental Protocols (for comparison)
While this guide focuses on computational studies, it is important to note that the calculated data are often validated against experimental results. Key experimental techniques include:
-
X-ray Crystallography: Provides the definitive solid-state structure of the molecule, including bond lengths, bond angles, and dihedral angles. This data is the gold standard for validating calculated geometries.[6][7]
-
FT-IR and FT-Raman Spectroscopy: These techniques measure the vibrational frequencies of the molecule. The experimental spectra can be compared with the calculated vibrational spectra to confirm the accuracy of the computational model and to aid in the assignment of vibrational modes.
-
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The calculated electronic transitions can be correlated with the experimental absorption maxima.
-
NMR Spectroscopy: Provides detailed information about the chemical environment of the atoms in the molecule. Calculated NMR chemical shifts can be compared with experimental data to further validate the computed structure.[1]
Data Presentation: Calculated Properties of this compound
The following tables summarize the types of quantitative data that would be obtained from a comprehensive quantum chemical study of this compound.
Optimized Geometrical Parameters
The first step in a computational study is to determine the lowest energy structure of the molecule. The following table presents a selection of key optimized geometrical parameters that would be calculated and compared with experimental X-ray diffraction data if available. For context, experimental data for the closely related isomer, 3-(4-Pyridyl)benzoic acid, shows a dihedral angle of 32.14(7)° between the benzene and pyridine rings.[6]
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (for comparison) |
| Bond Length (Å) | C-C (ring) | 1.39 - 1.41 | ~1.39 |
| C-N (pyridine) | ~1.34 | ~1.33 | |
| C-O (carboxyl) | ~1.21 (C=O), ~1.36 (C-OH) | ~1.22, ~1.31 | |
| O-H (carboxyl) | ~0.97 | ~0.96 | |
| Bond Angle (°) | C-C-C (benzene) | ~120 | ~120 |
| C-N-C (pyridine) | ~117 | ~117 | |
| O-C-O (carboxyl) | ~123 | ~123 | |
| Dihedral Angle (°) | C-C-C-C (inter-ring) | Value would be calculated | 32.14 (for 3-(4-Pyridyl)benzoic acid)[6] |
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the FT-IR and FT-Raman spectra of the molecule. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |
| O-H stretch | Value would be calculated | ~3000-2500 (broad) | Carboxylic acid O-H stretch |
| C=O stretch | Value would be calculated | ~1700-1680 | Carboxylic acid C=O stretch |
| C=C/C=N stretch | Value would be calculated | ~1600-1450 | Aromatic ring stretching |
| C-H stretch | Value would be calculated | ~3100-3000 | Aromatic C-H stretching |
| O-H bend | Value would be calculated | ~1440-1395 | In-plane O-H bend |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | Value would be calculated | Represents the ability to donate an electron. |
| LUMO Energy | Value would be calculated | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Value would be calculated | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Dipole Moment (Debye) | Value would be calculated | Measures the overall polarity of the molecule. |
Visualizations of Computational Workflows and Molecular Properties
Visual representations are essential for understanding complex relationships and workflows in computational chemistry.
General Workflow for Quantum Chemical Studies
The following diagram illustrates the typical workflow for a computational study of a molecule like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acu.edu.in [acu.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Molecular Modeling of 3-(Pyridin-3-yl)benzoic Acid Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of a molecular modeling workflow for studying the interactions of 3-(Pyridin-3-yl)benzoic acid with a relevant biological target. Drawing upon established methodologies for similar small molecule inhibitors, this document outlines a hypothetical, yet plausible, investigation of this compound as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. The guide includes detailed experimental and computational protocols, data presentation in tabular format, and mandatory visualizations of the modeling workflow and the associated signaling pathway, created using Graphviz (DOT language).
Introduction
This compound is a small molecule featuring a biphenyl-like scaffold composed of a benzoic acid ring and a pyridine ring. This structural motif is of significant interest in medicinal chemistry, as the pyridine ring can serve as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding interaction of ATP in the active site of many protein kinases. Derivatives of pyridinyl-benzoic acid have been explored for various therapeutic applications, including as antibacterial and anticancer agents.
This guide presents a detailed framework for the molecular modeling of the parent compound, this compound, to elucidate its potential interactions with a representative protein kinase target, p38 MAPK. The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and stress, making it a high-value target for the development of anti-inflammatory drugs. Many potent p38 MAPK inhibitors utilize a pyridine-based scaffold to engage with the kinase's hinge region.
Hypothetical Molecular Modeling Workflow
A typical molecular modeling study to investigate the binding of a small molecule like this compound to a protein target follows a structured workflow. This process begins with preparing the structures of both the ligand and the receptor, proceeds to docking simulations, and concludes with the analysis and interpretation of the results.
Detailed Methodologies
This section provides detailed protocols for the key computational and experimental procedures cited in this guide.
Molecular Docking Protocol
This protocol outlines the steps for performing a molecular docking simulation using AutoDock Vina, a widely used open-source program.
-
Receptor Preparation:
-
Obtain the crystal structure of human p38 MAPK from the Protein Data Bank (PDB ID: 1A9U).
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms of the receptor.
-
Save the prepared receptor structure in the PDBQT file format, which includes atomic coordinates, charges, and atom types.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand structure in the PDBQT file format.
-
-
Grid Box Generation:
-
Identify the ATP-binding site in the p38 MAPK structure. This is typically a hydrophobic pocket located between the N- and C-lobes of the kinase, featuring a conserved "hinge" region (Met109-Gly110-Ala111 in p38).
-
Define a grid box that encompasses the entire binding site. For p38 MAPK (PDB: 1A9U), the center of the grid box can be set at the approximate coordinates of the co-crystallized inhibitor. A typical grid box size would be 25Å x 25Å x 25Å.
-
-
Docking Simulation:
-
Execute AutoDock Vina using a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box coordinates, and the desired output file name.
-
Set the exhaustiveness parameter (e.g., to 8 or higher) to control the thoroughness of the conformational search.
-
Vina will perform the docking simulation and rank the resulting binding poses based on their predicted binding affinity (in kcal/mol).
-
-
Results Analysis:
-
The output file will contain several binding poses of the ligand within the receptor's active site, along with their corresponding binding energy scores.
-
Visualize the lowest-energy (top-ranked) pose using molecular graphics software.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues. Pay close attention to interactions with the key hinge region residues.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a protein kinase using a luminescence-based assay.
-
Materials:
-
Recombinant human p38 MAPK alpha enzyme.
-
Kinase substrate (e.g., ATF2 peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
This compound, dissolved in DMSO to create a stock solution.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the this compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.
-
Add the Kinase Detection Reagent, which uses the newly synthesized ATP to drive a luciferase reaction, generating a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, data that could be generated from the molecular modeling and experimental studies described above.
Table 1: Molecular Docking Results for this compound with p38 MAPK
| Parameter | Value |
| PDB ID of Target | 1A9U |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity (kcal/mol) | -7.8 |
| Predicted Inhibition Constant (Ki, µM) | 1.5 |
| Key Hydrogen Bond Interactions | Met109 (Hinge), Lys53 |
| Key Hydrophobic Interactions | Leu75, Val83, Leu108, Ile140 |
| Other Notable Interactions | Pi-stacking with Phe169 |
Table 2: In Vitro Biological Activity Data
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| This compound | p38 MAPK α | ADP-Glo™ | 2.1 |
| SB203580 (Reference Inhibitor) | p38 MAPK α | ADP-Glo™ | 0.05 |
Signaling Pathway Visualization
The p38 MAPK pathway is a central signaling cascade that responds to extracellular stress signals and inflammatory cytokines. Its activation leads to the phosphorylation of various downstream substrates, culminating in cellular responses such as inflammation, apoptosis, and cell cycle arrest.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, workflow for the molecular modeling of this compound as a potential inhibitor of p38 MAPK. By integrating computational techniques like molecular docking with experimental validation through in vitro kinase assays, researchers can effectively predict and confirm the binding mode and potency of small molecule candidates. The methodologies and data presentation formats provided herein serve as a template for conducting and reporting such studies, facilitating the rational design and development of novel kinase inhibitors for therapeutic use.
Methodological & Application
Synthesis of 3-(Pyridin-3-yl)benzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-(pyridin-3-yl)benzoic acid and its derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to its prevalence in a variety of biologically active molecules, including potential anticancer and antibacterial agents. The core structure, featuring a pyridine ring linked to a benzoic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents.
The primary synthetic strategy highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds. This protocol will detail the synthesis of the parent compound, this compound, and provide a framework for the synthesis of its derivatives.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 199.21 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |
Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 3-[(6-(4-chlorophenylamino)pyridazin-3-yl)amino]benzoic acid | HT-29 (Colon Cancer) | 15.3 µM | --INVALID-LINK--[1] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivative | MCF-7 (Breast Cancer) | 18.7 µM | --INVALID-LINK--[2] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid derivative | HeLa (Cervical Cancer) | 17.84 µM | --INVALID-LINK--[2] |
| 3,6-diphenyl-[3][4][5]triazolo[3,4-b][3][5][6]thiadiazole derivative | K562 (Leukemia) | 15 µM | --INVALID-LINK--[2] |
| 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast Cancer) | 0.96 µM | --INVALID-LINK--[7] |
Antibacterial Activity of this compound Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| 3-(pyridin-3-yl)-2-oxazolidinone derivatives | S. aureus | 32–64 µg/mL | --INVALID-LINK--[8] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative IIC | Proteus mirabilis | 16 µg/mL | --INVALID-LINK--[6] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative IIC | Klebsiella pneumoniae | 64 µg/mL | --INVALID-LINK--[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 3-bromobenzoic acid and pyridine-3-boronic acid using a palladium catalyst.
Materials:
-
3-Bromobenzoic acid
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and triphenylphosphine (0.08 equiv).
-
Add palladium(II) acetate (0.02 equiv) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Expected Characterization Data (for analogous compounds):
-
¹H NMR (DMSO-d₆): δ 13.34 (s, 1H, COOH), 7.55-7.90 (m, 4H, Ar-H), and pyridine protons.
-
¹³C NMR (DMSO-d₆): δ 166.54 (C=O), and aromatic carbons in the range of 128-140 ppm.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
General Mechanism of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Anticancer Mechanism of Action (Hypothetical Pathway)
Many small molecule inhibitors target protein kinases involved in cancer cell signaling. While the specific target for this compound derivatives is not definitively established in the provided search results, a common mechanism involves the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival pathways like the PI3K/AKT pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.
References
- 1. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 7. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Pyridin-3-yl)benzoic Acid as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-3-yl)benzoic acid and its derivatives are valuable intermediates in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The presence of both a carboxylic acid and a pyridine ring provides a versatile scaffold for building complex molecular architectures through various chemical transformations, including amide bond formation and cross-coupling reactions. This document provides detailed application notes and protocols for the use of a key derivative, 3-pyridylboronic acid, in the synthesis of the FDA-approved anticancer drug, Vismodegib.
Introduction to this compound in API Synthesis
The unique structural features of this compound, combining an aromatic carboxylic acid with a basic pyridine moiety, make it an attractive building block in medicinal chemistry. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the pyridine ring can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. These properties allow for the construction of diverse molecular frameworks found in a range of therapeutic agents.
While direct use of this compound is documented, its derivative, 3-pyridylboronic acid, has gained significant attention as a key intermediate in the synthesis of several APIs. This document will focus on the practical application of 3-pyridylboronic acid in the synthesis of Vismodegib, a first-in-class Hedgehog signaling pathway inhibitor.
Case Study: Synthesis of Vismodegib
Vismodegib (tradename Erivedge) is an oral medication used for the treatment of metastatic basal-cell carcinoma.[1] Its mechanism of action involves the inhibition of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2][3] Aberrant activation of the Hh pathway is a critical driver in the pathogenesis of basal-cell carcinoma.[4]
The synthesis of Vismodegib involves a key Suzuki-Miyaura cross-coupling reaction to construct the biaryl core of the molecule, followed by an amide bond formation. A derivative of this compound, specifically 3-pyridylboronic acid, is a crucial component in the Suzuki coupling step.
Overall Synthetic Workflow
The synthesis of Vismodegib can be conceptually divided into three main stages:
-
Preparation of Key Intermediates: This includes the synthesis of 3-pyridylboronic acid and the second coupling partner, typically a halogenated aniline derivative.
-
Suzuki-Miyaura Cross-Coupling: Formation of the central biaryl linkage.
-
Amide Bond Formation: The final step to yield the Vismodegib molecule.
References
Application Notes and Protocols: 3-(Pyridin-3-yl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-3-yl)benzoic acid is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. Its structure, incorporating both a pyridine ring and a benzoic acid moiety, offers multiple points for chemical modification, making it an attractive starting point for the design and synthesis of novel therapeutic agents. The pyridine ring can participate in hydrogen bonding and aromatic interactions, while the carboxylic acid group provides a handle for forming amides, esters, and other functional groups, allowing for the exploration of diverse chemical space.
Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A notable application of a more complex derivative is in the synthesis of the targeted cancer therapy, Nilotinib, highlighting the scaffold's relevance in developing clinically significant pharmaceuticals.[5]
These application notes provide an overview of the use of this compound in medicinal chemistry, with a focus on its application as a key building block for the synthesis of kinase inhibitors. Detailed protocols for synthesis and relevant biological assays are also presented.
Key Application: Intermediate in the Synthesis of Nilotinib
A prominent example of the utility of the this compound scaffold is in the synthesis of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid, a key intermediate in the production of Nilotinib.[1][5] Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of imatinib-resistant Chronic Myelogenous Leukemia (CML).[5][6]
Physicochemical Properties of the Nilotinib Intermediate
| Property | Value | Reference |
| IUPAC Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | [7] |
| CAS Number | 641569-94-0 | [1] |
| Molecular Formula | C₁₇H₁₄N₄O₂ | [1][7] |
| Molecular Weight | 306.32 g/mol | [1][7] |
| Appearance | Off-white powder | [1] |
| Purity | ≥98.0% | [1] |
| Boiling Point | 587.9 °C | [1] |
| Density | 1.336 g/cm³ | [1] |
Experimental Protocol: Synthesis of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
This protocol is adapted from methodologies described in the patent literature for the synthesis of Nilotinib intermediates.[2][8]
Materials:
-
3-Amino-4-methylbenzoic acid
-
Guanidine nitrate
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Synthesis of the Guanidine Precursor: A mixture of 3-amino-4-methylbenzoic acid and guanidine nitrate is heated in a suitable solvent (e.g., water or an alcohol/water mixture) to form the corresponding guanidinium salt.
-
Cyclization Reaction: The guanidine precursor is then reacted with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a suitable solvent such as ethanol.
-
Hydrolysis: The reaction mixture is heated to reflux in the presence of a base, such as sodium hydroxide, for an extended period (e.g., 48-72 hours) to facilitate both the cyclization and the hydrolysis of any ester intermediates.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product. The crude product is then collected by filtration, washed with water, and dried.
-
Purification: The crude 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.
Caption: Synthesis workflow for a key Nilotinib intermediate.
Mechanism of Action and Signaling Pathway
Nilotinib, synthesized from the this compound-derived intermediate, targets the Bcr-Abl tyrosine kinase. In CML, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled proliferation of white blood cells. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, inhibiting its activity and blocking downstream signaling pathways that promote cell growth and survival.
References
- 1. innospk.com [innospk.com]
- 2. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Note: A Robust and Sustainable Protocol for the Suzuki Coupling Synthesis of 3-(Pyridin-3-yl)benzoic Acid
Abstract
This application note details a comprehensive and environmentally friendly protocol for the synthesis of 3-(pyridin-3-yl)benzoic acid, a valuable building block in drug discovery and development. The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and pyridine-3-boronic acid in an aqueous medium. This protocol offers high efficiency, operational simplicity, and a favorable safety profile, making it suitable for both academic research and industrial applications. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reliable and reproducible results.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[1] The synthesis of biaryl carboxylic acids, such as this compound, is of particular interest as this structural motif is present in numerous biologically active molecules. This document provides a detailed protocol for the synthesis of this compound using a highly efficient and sustainable method in water.[1][2]
Materials and Methods
Materials
The following reagents were used as received from commercial suppliers:
-
3-Bromobenzoic acid (≥98%)
-
Pyridine-3-boronic acid (≥98%)
-
Dichloro(bis-glycinato)palladium(II) ([PdCl₂(NH₂CH₂COOH)₂])
-
Potassium carbonate (K₂CO₃) (≥99%)
-
Distilled water
-
Ethanol (for recrystallization)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Equipment
-
Round-bottom flask
-
Magnetic stirrer hotplate
-
Condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
A detailed, step-by-step procedure for the synthesis of this compound is provided below.
Synthesis of this compound
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 mmol, 201 mg), pyridine-3-boronic acid (1.2 mmol, 147 mg), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%, 0.3 mg), and potassium carbonate (3.0 mmol, 414 mg).[1]
-
Add 5.0 mL of distilled water to the flask.[1]
-
Stir the mixture vigorously at room temperature under a normal atmosphere for 1.5 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction, a precipitate of the crude product will form.[1]
-
Isolate the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with distilled water (3 x 10 mL) to remove inorganic salts.[1]
Purification by Recrystallization
-
Transfer the crude solid to a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot water to dissolve the solid completely.[3][4]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of large, pure crystals.[3]
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[3]
Data Presentation
The following table summarizes the key quantitative data for the Suzuki coupling synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromobenzoic Acid | 1.0 mmol | [1] |
| Pyridine-3-boronic Acid | 1.2 mmol | [1] |
| Catalyst | ||
| [PdCl₂(NH₂CH₂COOH)₂] | 0.1 mol% | [1][2] |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 3.0 mmol | [1][2] |
| Solvent | ||
| Distilled Water | 5.0 mL | [1][2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 1.5 hours | [2] |
| Product | ||
| Expected Yield | High | [2] |
| Purity (after recrystallization) | >98% | |
| Characterization | ||
| Molecular Formula | C₁₂H₉NO₂ | |
| Molecular Weight | 199.21 g/mol |
Visualizations
The following diagrams illustrate the signaling pathway of the Suzuki-Miyaura coupling reaction and the experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the Suzuki coupling synthesis of this compound. The use of an aqueous solvent system and a highly efficient palladium catalyst makes this method both environmentally friendly and cost-effective. The straightforward procedure and purification process deliver the desired product in high purity, making this protocol a valuable asset for researchers and professionals in the field of drug development and organic synthesis.
References
Application of 3-(Pyridin-3-yl)benzoic Acid in Materials Science: A Detailed Overview
Introduction
3-(Pyridin-3-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest in materials science, primarily as a versatile building block for the synthesis of advanced functional materials. Its rigid structure, combined with the presence of two distinct coordination sites—a carboxylate group and a pyridine nitrogen atom—makes it an excellent candidate for the construction of highly ordered crystalline structures, most notably Metal-Organic Frameworks (MOFs). These materials exhibit a wide range of properties and potential applications, from gas storage and separation to luminescence and catalysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its isomers in materials synthesis and characterization.
Core Application: Metal-Organic Frameworks (MOFs)
The principal application of this compound in materials science is its use as an organic linker in the synthesis of MOFs. These materials are crystalline porous solids formed by the self-assembly of metal ions or clusters and organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.
Synthesis of MOFs using this compound
The most common methods for the synthesis of MOFs using pyridylbenzoate-based linkers are solvothermal and hydrothermal techniques. These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the synthesis of a zinc-based MOF using a pyridylbenzoic acid linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound or its isomer (e.g., 3-(pyridin-4-yl)benzoic acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
-
Oven
-
Centrifuge
-
Glass vials
Procedure:
-
In a 20 mL glass vial, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of the pyridylbenzoic acid linker in a solvent mixture of 12 mL of DMF and 8 mL of ethanol.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C.
-
Maintain the temperature at 120 °C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystals by centrifugation or filtration.
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the purified MOF crystals in a vacuum oven at a suitable temperature (e.g., 80-100 °C) for 12 hours.
Workflow for Solvothermal Synthesis of a MOF
Caption: Workflow for the solvothermal synthesis of a MOF.
Characterization of MOFs
A thorough characterization of the synthesized MOFs is essential to confirm their structure, purity, and properties.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique to verify the crystalline phase and purity of the synthesized MOF.
Instrument:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
Grind a small amount of the dried MOF sample into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02° and a scan speed of 1-2°/min.
-
Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data (if available) or with literature data to confirm the phase purity of the material.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed from the pores.
Instrument:
-
Thermogravimetric analyzer.
Procedure:
-
Place 5-10 mg of the MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Analyze the TGA curve to identify weight loss steps, which correspond to the removal of solvent molecules and the decomposition of the framework.
Applications in Materials Science
MOFs derived from this compound and its isomers exhibit a range of functional properties, making them suitable for various applications.
Gas Adsorption and Storage
The porous nature of these MOFs allows for the adsorption of gases, which is a key application in areas such as carbon capture and hydrogen storage.[1]
Experimental Protocol: Gas Adsorption Measurement
Instrument:
-
Volumetric gas adsorption analyzer.
Procedure:
-
Place a known mass (typically 50-100 mg) of the activated MOF sample in a sample tube.
-
Activate the sample in situ by heating under high vacuum to remove any residual solvent or adsorbed atmospheric gases.
-
Perform the gas (e.g., N₂, CO₂, H₂) adsorption measurement at a specific temperature (e.g., 77 K for N₂, 273 K or 298 K for CO₂).
-
The instrument will dose known amounts of the adsorbate gas into the sample tube and measure the equilibrium pressure.
-
From the resulting adsorption isotherm, calculate the surface area (using the Brunauer-Emmett-Teller (BET) method for N₂ adsorption) and the gas uptake capacity.
Table 1: Gas Adsorption Properties of Selected MOFs with Pyridylbenzoate Linkers
| MOF Designation | Metal Center | Linker Isomer | Gas Adsorbed | Temperature (K) | Uptake Capacity | Reference |
| MOF-A | Co | 3-(pyridin-4-yl)benzoate | CO₂ | 273 | 85 cm³/g at 1 atm | [1] |
| MOF-B | Zn | 3-(pyridin-4-yl)benzoate | H₂ | 77 | 1.2 wt% at 1 atm | [1] |
| MOF-C | Cd | 3-nitro-4-(pyridin-4-yl)benzoic acid | N₂ | 77 | BET Surface Area: 550 m²/g | [2] |
Luminescence
Some MOFs constructed from pyridylbenzoate linkers exhibit photoluminescence, which can be utilized in sensing and optoelectronic applications.[2] The emission properties are often influenced by the metal center and the specific structure of the MOF.
Experimental Protocol: Photoluminescence Spectroscopy
Instrument:
-
Fluorescence spectrophotometer.
Procedure:
-
Place a small amount of the powdered MOF sample in a solid-state sample holder.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.
-
The quantum yield can be measured using an integrating sphere to quantify the efficiency of the luminescence.
Table 2: Luminescent Properties of a Cd-based MOF
| MOF Designation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| [Cd(3-nitro-4-(pyridin-4-yl)benzoate)₂] | 320 | 430 | Not Reported | [2] |
Logical Relationship of MOF Properties and Applications
Caption: Relationship between synthesis, properties, and applications of MOFs.
Applications in Drug Development
While the primary focus is on materials science, some zinc-based MOFs incorporating benzoic acid derivatives have been explored for their potential in drug delivery.[3][4] The porous structure can be loaded with drug molecules, and the framework can be designed for controlled release.
Experimental Protocol: Drug Loading and Release Study
Materials:
-
Activated MOF
-
Drug molecule (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.8)
-
UV-Vis spectrophotometer
Procedure:
Drug Loading:
-
Disperse a known amount of activated MOF in a solution of the drug with a specific concentration.
-
Stir the mixture for 24-48 hours at room temperature to allow for drug encapsulation.
-
Separate the drug-loaded MOF by centrifugation.
-
Measure the concentration of the drug in the supernatant using a UV-Vis spectrophotometer to determine the amount of drug loaded into the MOF.
Drug Release:
-
Disperse the drug-loaded MOF in PBS solutions of different pH values.
-
At specific time intervals, take aliquots of the release medium.
-
Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time to study the release kinetics.
This compound and its isomers are valuable organic linkers in the field of materials science, enabling the synthesis of a diverse range of Metal-Organic Frameworks with tunable properties. The detailed protocols provided herein for the synthesis, characterization, and application of these materials offer a foundational guide for researchers. The unique combination of a carboxylate and a pyridine functional group within a rigid aromatic backbone ensures that this compound will continue to be a key component in the design and fabrication of novel functional materials for the foreseeable future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 3. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
Application Notes and Protocols: 3-(Pyridin-3-yl)benzoic Acid Derivatives for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 3-(pyridin-3-yl)benzoic acid derivatives, specifically focusing on a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives as potent antibacterial agents. The protocols and data presented are intended to serve as a guide for the development and screening of novel antibacterial compounds based on this chemical scaffold.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The pyridine ring is a privileged scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to compounds with a wide range of biological activities. The this compound moiety and its derivatives represent a promising class of compounds for antibacterial drug discovery. This document details the antibacterial activity of a series of synthesized 3-(pyridin-3-yl)-2-oxazolidinone derivatives against a panel of Gram-positive bacteria, providing insights into their structure-activity relationships (SAR).
Data Presentation: Antibacterial Activity
The antibacterial efficacy of the synthesized 3-(pyridin-3-yl)-2-oxazolidinone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against several Gram-positive bacterial strains. The results are summarized in the table below.
Table 1: Minimum Inhibitory Concentrations (MICs) of 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives against Gram-Positive Bacteria (μg/mL)
| Compound ID | R Group | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |
| 9g | -CH=CH-Ph | 32 | 128 | 256 | 64 | 128 |
| 17a | -H | 64 | 256 | 256 | 128 | 256 |
| 17b | -CH₃ | 32 | 128 | 128 | 64 | 128 |
| 17c | -C₂H₅ | 32 | 64 | 128 | 64 | 64 |
| 17d | -n-C₃H₇ | 16 | 32 | 64 | 32 | 32 |
| 17e | -c-C₃H₅ | 16 | 64 | 64 | 32 | 64 |
| 17f | -CH₂-c-C₃H₅ | 32 | 64 | 128 | 64 | 64 |
| 17g | -CH=CH₂ | 16 | 32 | 64 | 16 | 32 |
| 17h | -C≡CH | 32 | 64 | 128 | 32 | 64 |
| 17i | -CH₂OH | 64 | 128 | 256 | 128 | 128 |
| 17j | -CH₂OCH₃ | 32 | 64 | 128 | 64 | 64 |
| 17k | -CH₂N₃ | 16 | 32 | 64 | 32 | 32 |
| 17l | -CH₂CN | 32 | 64 | 128 | 32 | 64 |
| 21a | -H (with F on phenyl) | 8 | 16 | 32 | 16 | 16 |
| 21b | -CH₃ (with F on phenyl) | 4 | 8 | 16 | 8 | 8 |
| 21d | -n-C₃H₇ (with F on phenyl) | 2 | 4 | 8 | 4 | 4 |
| 21e | -c-C₃H₅ (with F on phenyl) | 4 | 8 | 16 | 8 | 8 |
| 21f | -CH₂-c-C₃H₅ (with F on phenyl) | 4 | 8 | 16 | 8 | 8 |
| Linezolid | Reference | 2 | 1 | 2 | 1 | 2 |
Data extracted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where the core structure is analogous to a derivatized this compound.[1]
Experimental Protocols
General Synthesis Protocol for 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives
A general multi-step synthesis is employed to generate the target compounds. The key steps include the formation of an intermediate, which is then cyclized to form the oxazolidinone ring, followed by functionalization.
Step 1: Synthesis of an Intermediate Amine
-
A starting pyridinyl compound is subjected to a series of reactions, including reduction and protection/deprotection steps, to yield a key amine intermediate.
Step 2: Oxazolidinone Ring Formation
-
The amine intermediate is reacted with a suitable reagent, such as a chloroformate, followed by cyclization under basic conditions to form the 3-(pyridin-3-yl)-2-oxazolidinone core structure.
Step 3: Derivatization
-
The oxazolidinone core is then further modified at specific positions to introduce various substituents (R groups), leading to a library of derivatives.
For detailed, specific reaction conditions, reagents, and purification methods, please refer to the primary literature.[1]
Protocol for In Vitro Antibacterial Activity Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control (bacteria with no compound) and a sterility control (no bacteria). c. Seal the plate and incubate at 35-37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: Workflow for the Broth Microdilution MIC Assay.
Structure-Activity Relationship (SAR) Insights
References
Application Notes and Protocols for the In Vitro Evaluation of 3-(Pyridin-3-yl)benzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-3-yl)benzoic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. These scaffolds are key components in the synthesis of targeted therapeutics, including kinase inhibitors for oncology and novel antibacterial agents. This document provides detailed application notes and experimental protocols for the in vitro evaluation of these compounds, summarizing key findings and methodologies to guide further research and development.
Application Note 1: Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy as anticancer agents, particularly as tyrosine kinase inhibitors. A prominent example is the role of 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid as a crucial intermediate in the synthesis of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML).[1] The mechanism of action for many of these compounds involves the inhibition of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[1][2]
Quantitative Data: Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2a | 3-[(6-Arylamino)pyridazinylamino]benzoic acid | HT-29 (Colon Cancer) | Cytotoxicity | 15.3 | [3] |
| 2b | 3-[(6-Arylamino)pyridazinylamino]benzoic acid | HT-29 (Colon Cancer) | Cytotoxicity | 3.9 | [3] |
| A2 | pyridin-3-yl pyrimidine | K562 (Leukemia) | Bcr-Abl Inhibition | Potent | [2] |
| A8 | pyridin-3-yl pyrimidine | K562 (Leukemia) | Bcr-Abl Inhibition | Potent | [2] |
| A9 | pyridin-3-yl pyrimidine | K562 (Leukemia) | Bcr-Abl Inhibition | Potent | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Signaling Pathway: Bcr-Abl Tyrosine Kinase Inhibition
The diagram below illustrates the mechanism by which certain this compound derivatives can inhibit the Bcr-Abl signaling pathway, leading to apoptosis of cancer cells.
Caption: Bcr-Abl tyrosine kinase inhibition pathway.
Application Note 2: Antibacterial Activity
Certain derivatives of this compound, such as 3-(pyridine-3-yl)-2-oxazolidinones, have been investigated for their antibacterial properties.[4][5] These compounds have shown promising activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae.[4][5]
Quantitative Data: Antibacterial Activity of this compound Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 21b | S. aureus ATCC 29213 | Similar to Linezolid | [4] |
| 21d | S. aureus ATCC 29213 | Similar to Linezolid | [4] |
| 21e | S. aureus ATCC 29213 | Similar to Linezolid | [4] |
| 21f | S. aureus ATCC 29213 | Similar to Linezolid | [4] |
| 21d | S. pneumoniae ATCC 49619 | Stable effect with less resistance than Linezolid | [4][5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives.
Materials:
-
Bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
This compound test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB directly in a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow: In Vitro Antibacterial Evaluation
The diagram below outlines the general workflow for the in vitro evaluation of novel antibacterial compounds.
Caption: Experimental workflow for antibacterial screening.
References
- 1. innospk.com [innospk.com]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3-(Pyridin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of coordination polymers using 3-(pyridin-3-yl)benzoic acid as a primary organic ligand. The information is targeted toward researchers in materials science and drug development, offering insights into the synthesis, structure, and potential applications of this class of compounds.
Introduction
This compound is a versatile bifunctional organic linker that combines a pyridine ring and a carboxylic acid group. This unique structure allows it to coordinate with metal ions through both the nitrogen atom of the pyridine and the oxygen atoms of the carboxylate group, leading to the formation of diverse and structurally interesting coordination polymers. These materials, also known as metal-organic frameworks (MOFs), have potential applications in various fields, including catalysis, luminescence, magnetism, and biomedicine.[1] The tunability of their structures and properties makes them attractive candidates for targeted drug delivery systems.[1][2][3]
Synthesis of Coordination Polymers
Coordination polymers based on this compound are typically synthesized using hydrothermal or solvothermal methods. These techniques involve the reaction of the ligand with a metal salt in a sealed vessel under elevated temperatures. The choice of metal ion, solvent, and reaction conditions can significantly influence the final structure and properties of the resulting coordination polymer.[4][5]
A series of seven coordination polymers have been synthesized using this compound (HL) and various metal nitrates under hydrothermal conditions.[4] The synthesized compounds are:
-
Ni(L)₂(H₂O)₂ (1)
-
--INVALID-LINK-- (2)
-
Co(L)₂(H₂O)₂ (3)
-
--INVALID-LINK-- (4)
-
Cu(L)₂ (5)
-
Cd(L)₂ (6)
-
Gd₂(L)₆(H₂O)₄ (7)
Experimental Protocols
The following is a general protocol for the hydrothermal synthesis of coordination polymers with this compound, based on the synthesis of Ni(L)₂(H₂O)₂[4]. This protocol can be adapted for the synthesis of other coordination polymers by varying the metal salt.
Materials:
-
This compound (HL)
-
Metal nitrate (e.g., nickel nitrate hexahydrate, cobalt nitrate hexahydrate, etc.)
-
Deionized water
-
Parr Teflon-lined stainless steel vessel (25 mL)
General Hydrothermal Synthesis Protocol:
-
Prepare an aqueous solution (20 mL) containing this compound (20 mg, 0.10 mmol) and the desired metal nitrate (e.g., nickel nitrate hexahydrate, 50 mg, 0.17 mmol).[5]
-
Place the solution in a 25 mL Parr Teflon-lined stainless steel vessel.[5]
-
Seal the vessel and heat it to 140°C for 50 hours under autogenous pressure.[5]
-
After 50 hours, cool the vessel to room temperature at a rate of 3°C per hour.[5]
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals in air.
Data Presentation: Structural Summary
The structural properties of the seven synthesized coordination polymers are summarized in the table below.[4]
| Compound | Formula | Dimensionality | Crystal System | Space Group | Key Structural Features |
| 1 | Ni(L)₂(H₂O)₂ | 1D Double Chain | Monoclinic | C2/c | Isostructural with compound 3; forms α-polonium networks. |
| 2 | --INVALID-LINK-- | 2D Layer | Monoclinic | P2₁/c | Isostructural with compound 4; (3,4)-connected layers. |
| 3 | Co(L)₂(H₂O)₂ | 1D Double Chain | Monoclinic | C2/c | Isostructural with compound 1; forms α-polonium networks. |
| 4 | --INVALID-LINK-- | 2D Layer | Monoclinic | P2₁/c | Isostructural with compound 4; (3,4)-connected layers. |
| 5 | Cu(L)₂ | 1D Double Chain | Monoclinic | P2₁/c | Forms α-polonium networks. |
| 6 | Cd(L)₂ | 3D Framework | Monoclinic | P2₁/n | Unique 6-connected roa topology; trans-configuration of L. |
| 7 | Gd₂(L)₆(H₂O)₄ | 1D Double Chain | Triclinic | P-1 | Double-strand structure formed by π–π stacking. |
Applications and Future Perspectives for Drug Development
While the coordination polymers synthesized from this compound have been characterized for their structural, fluorescent, and magnetic properties, their potential in drug delivery has not yet been explicitly reported.[4] However, the broader class of metal-organic frameworks and coordination polymers are extensively studied as promising drug delivery platforms due to their high porosity, tunable pore size, and the potential for surface functionalization.[1][2][3]
Potential Advantages for Drug Delivery:
-
High Drug Loading: The porous nature of some coordination polymers could allow for high loading capacities of therapeutic agents.
-
Controlled Release: The degradation of the metal-ligand bonds can be tailored to control the release rate of the encapsulated drug.[6]
-
Biocompatibility: The use of biocompatible metal ions and organic linkers is crucial for in vivo applications.
-
Stimuli-Responsive Release: The release of drugs can potentially be triggered by internal or external stimuli such as pH, temperature, or light.[6]
For drug development professionals, the coordination polymers derived from this compound represent a class of materials with untapped potential. Future research could focus on:
-
Investigating the porosity and drug loading capacity of the 3D cadmium-based framework.
-
Synthesizing new coordination polymers with biocompatible metal ions such as zinc or iron.
-
Studying the in vitro and in vivo drug release profiles of these materials.
-
Functionalizing the ligand to introduce targeting moieties for specific cell or tissue delivery.
The fluorescent properties observed in the zinc and cadmium-based polymers could also be explored for simultaneous bio-imaging and drug delivery applications.[4]
Characterization Methods
The synthesized coordination polymers are typically characterized by a range of analytical techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, connectivity, and dimensionality of the polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymers.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal centers.
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.
-
Fluorescence Spectroscopy: To investigate the luminescent properties of the materials.[5]
-
Magnetic Susceptibility Measurements: To study the magnetic properties of the coordination polymers.[5]
This comprehensive characterization is essential to fully understand the structure-property relationships of these novel materials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic coordination architectures with 3-pyridin-3-yl-benzoate: crystal structures, fluorescent emission and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic coordination architectures with 3-pyridin-3-yl-benzoate: crystal structures, fluorescent emission and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-3-yl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 3-(Pyridin-3-yl)benzoic acid synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 3-bromobenzoic acid with 3-pyridylboronic acid (or its ester derivatives) using a palladium catalyst and a base.[1][2]
Q2: What are the typical challenges and side reactions encountered in this synthesis?
A2: Researchers may face several challenges that can lead to reduced yields:
-
Protodeboronation: The C-B bond of the 3-pyridylboronic acid can be cleaved, especially in the presence of acidic protons or water, leading to the formation of pyridine as a byproduct.
-
Homocoupling: The boronic acid can couple with itself to form 3,3'-bipyridine, a common byproduct, particularly if molecular oxygen is present in the reaction.[3]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a known issue in couplings involving pyridyl substrates, sometimes referred to as the "2-pyridyl problem," though it can affect other isomers as well.[4]
-
Low Reactivity: Pyridine-based boronic acids can sometimes exhibit lower reactivity compared to their aryl counterparts. This may require the use of more active catalyst systems or modified boronic acid derivatives like pinacol esters.[4][5]
Q3: How can I minimize the formation of byproducts?
A3: To minimize unwanted side reactions:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain an inert atmosphere throughout the reaction to prevent oxygen-mediated homocoupling.[3][6]
-
Use High-Purity Reagents: Use fresh, high-purity boronic acid, as impurities can affect the reaction outcome.
-
Optimize Catalyst and Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and mitigate catalyst deactivation.[4]
-
Control Stoichiometry: A slight excess (e.g., 1.2 equivalents) of the boronic acid is often used to ensure the complete consumption of the aryl halide.[1][6]
Q4: What are the recommended purification methods for the final product?
A4: After the reaction is complete, the crude product can be purified using several methods:
-
Acid-Base Extraction: After an initial workup with an organic solvent like ethyl acetate and washing with water and brine, an acid-base extraction can be effective.[1] The product's carboxylic acid and pyridine moieties allow for selective dissolution in aqueous acid and base.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common method for obtaining highly purified product.[7][8]
-
Column Chromatography: If significant impurities remain, purification by column chromatography on silica gel may be necessary.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or degraded. 2. Poor Quality Reagents: The boronic acid may have decomposed, or the aryl halide may be impure. 3. Presence of Oxygen: Oxygen can deactivate the catalyst.[3] 4. Incorrect Base: The chosen base may not be strong enough to facilitate the transmetalation step.[9] | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Use fresh, high-purity reagents. Consider using a more stable boronic acid derivative like a pinacol ester.[4] 3. Ensure the reaction setup is properly degassed and maintained under an inert atmosphere (N₂ or Ar).[6] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₂CO₃ is commonly effective.[1] |
| Significant Homocoupling Byproduct | 1. Oxygen in the Reaction: Molecular oxygen is a known promoter of boronic acid homocoupling.[3] 2. Suboptimal Ligand/Catalyst: The catalytic system may favor the homocoupling pathway. | 1. Rigorously degas all solvents and the reaction vessel before adding the catalyst. 2. Experiment with different palladium catalysts and phosphine ligands. Ligands can help suppress homocoupling. |
| Reaction Stalls or is Incomplete | 1. Insufficient Catalyst Loading: The catalyst amount may be too low for the reaction scale. 2. Low Temperature: The reaction may require more thermal energy to proceed to completion. 3. Catalyst Deactivation: The pyridine nitrogen may be inhibiting the palladium catalyst.[4] | 1. Increase the catalyst loading (e.g., from 0.1 mol% to 1-3 mol%). 2. Increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C).[1][6] 3. Switch to a more robust catalyst system known to be effective for heteroaryl couplings.[4] |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Byproducts like homocoupled boronic acid or starting materials may have similar polarity to the product. 2. Poor Crystallization: The crude product may be too impure to crystallize effectively. | 1. Employ an acid-base workup to separate acidic/basic compounds. Optimize the solvent system for column chromatography. 2. First, attempt a preliminary purification by column chromatography and then recrystallize the partially purified product.[1][7] |
Data on Reaction Conditions
The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions involving aryl carboxylic acids, providing a basis for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromobenzoic acid | Arylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 89-99 | |
| 3-Bromobenzoic acid | Arylboronic acid | Not specified | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | N/A | [1] |
| Aryl Bromide | 4-Pyridylboronic acid | Pd₂(dba)₃ (2.5) / Cy₃P·HBF₄ | K₃PO₄ | Dioxane/Water | N/A | N/A | ~80 | |
| 4-Pyridinylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | MeCN/Water | 80 | 1-2 | Up to 90 | [6] |
| Pharmaceutical Intermediate | Boronic Acid | Not specified | N/A | N/A | N/A | N/A | 92 (Optimized) | [10] |
Note: Yields are highly substrate-dependent and the conditions above serve as starting points for optimization.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 3-Pyridylboronic Acid
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[1][2]
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1 eq)
-
3-Pyridylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol, 3 eq)
-
Solvent (e.g., Dioxane/Water or Toluene/Water, 4:1 ratio)
-
Round-bottomed flask, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and condenser, add 3-bromobenzoic acid, 3-pyridylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Protocol 2: Hydrolysis of Methyl 3-(Pyridin-3-yl)benzoate
If the Suzuki coupling is performed on the methyl ester of 3-bromobenzoic acid, a final hydrolysis step is required.[11][12]
Materials:
-
Methyl 3-(pyridin-3-yl)benzoate (1.0 mmol, 1 eq)
-
Base (e.g., NaOH or KOH, 2-3 eq)
-
Solvent (e.g., Methanol/Water mixture)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Saponification: Dissolve the ester in a mixture of methanol and aqueous NaOH solution.
-
Heating: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully add concentrated HCl dropwise to neutralize the base and precipitate the carboxylic acid product (adjust pH to ~4-5).
-
Isolation: Filter the resulting precipitate, wash with cold water to remove excess acid and salts.
-
Drying: Dry the solid product under vacuum to obtain pure this compound.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Crude 3-(Pyridin-3-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Pyridin-3-yl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound using common laboratory techniques.
Recrystallization
Problem: Oiling out or formation of an oil instead of crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure. This can also occur when using a mixed solvent system.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to prevent premature saturation upon cooling.
-
Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hot plate instead of a cold surface.
-
If the problem persists, consider a different solvent or solvent system.
-
Problem: No crystal formation upon cooling.
-
Possible Causes:
-
Too much solvent was used, and the solution is not supersaturated.
-
The solution is supersaturated, but crystal nucleation has not initiated.
-
-
Solutions:
-
If too much solvent was used: Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.
-
To induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Problem: Low recovery of purified product.
-
Possible Causes:
-
The compound has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used.
-
Premature crystallization occurred during hot filtration.
-
-
Solutions:
-
Ensure the flask is cooled sufficiently in an ice bath before filtration to maximize crystal precipitation.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.
-
Column Chromatography
Problem: The compound is not eluting from the column.
-
Possible Causes:
-
The eluting solvent is not polar enough.
-
The compound is interacting too strongly with the stationary phase (e.g., silica gel, which is acidic). The pyridine moiety of your compound can interact strongly with acidic silica.
-
-
Solutions:
-
Gradually increase the polarity of the mobile phase. For example, increase the percentage of a polar solvent like methanol or ethyl acetate in a non-polar solvent like hexane.
-
If strong interaction with silica is suspected, consider deactivating the silica gel by treating it with a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.
-
Problem: Poor separation of the desired compound from impurities.
-
Possible Causes:
-
The chosen solvent system has poor selectivity for the separation.
-
The column was not packed properly, leading to channeling.
-
The column was overloaded with the crude sample.
-
-
Solutions:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
-
Acid-Base Extraction
Problem: Formation of an emulsion during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when a biphasic mixture contains fine solid particles.
-
Solutions:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction.
-
Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Problem: The compound does not precipitate after pH adjustment.
-
Possible Cause:
-
The pH was not adjusted to the isoelectric point of this compound.
-
The concentration of the compound in the solution is too low.
-
-
Solutions:
-
Carefully monitor the pH during acidification or basification. The isoelectric point of this compound will be between the pKa of the carboxylic acid and the pKa of the pyridinium ion.
-
If the concentration is low, you may need to concentrate the solution by evaporating some of the solvent before precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and by-products of the synthesis reaction. If synthesized via a Suzuki-Miyaura coupling, potential impurities include unreacted starting materials (e.g., 3-bromopyridine and 3-boronobenzoic acid), homocoupling by-products, and residual palladium catalyst and ligands.[1][2][3][4]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Due to the presence of both a polar pyridine ring and a carboxylic acid group, a polar protic solvent is a good starting point. Ethanol, or a mixture of ethanol and water, is often a suitable choice for similar compounds.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: How can I remove colored impurities during recrystallization?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: What is the expected recovery and purity from a single purification step?
A4: The recovery and purity will depend on the initial purity of the crude material and the chosen purification method. A well-optimized recrystallization can typically yield a product with >95% purity, with recoveries ranging from 70-90%. Column chromatography can achieve very high purity (>99%) but may have lower recoveries depending on the separation efficiency. The following table provides illustrative data for comparison.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 70 - 90 | > 95 | Simple, scalable | May not remove impurities with similar solubility |
| Column Chromatography | 50 - 80 | > 99 | High purity, good for complex mixtures | More time-consuming, requires more solvent |
| Acid-Base Extraction | 80 - 95 | > 90 | Good for removing non-acidic/basic impurities | May not be effective for impurities with similar pKa |
Q5: How does the pH affect the solubility of this compound during acid-base extraction?
A5: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine) functional groups.
-
In a basic solution (e.g., aqueous NaOH), the carboxylic acid group will be deprotonated to form a carboxylate salt, which is water-soluble.
-
In an acidic solution (e.g., aqueous HCl), the pyridine nitrogen will be protonated to form a pyridinium salt, which is also water-soluble.
-
At its isoelectric point, the compound will exist as a zwitterion and have its minimum solubility in water, causing it to precipitate.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in the chosen starting mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Synthesis of 3-(Pyridin-3-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-3-yl)benzoic acid. The content focuses on identifying and mitigating common side reactions encountered during its synthesis, particularly via the Suzuki-Miyaura coupling reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the use of a Pd(0) source or a precatalyst that can be reduced in situ. 3. Consider using pre-formed, air-stable palladium precatalysts. | The active catalytic species in Suzuki coupling is Pd(0). Contamination or degradation of the catalyst can prevent the reaction from proceeding. |
| Poor Reagent Quality | 1. Verify the purity of 3-bromobenzoic acid and 3-pyridylboronic acid. 2. Use freshly prepared or recently purchased boronic acid. | Impurities in the starting materials can interfere with the catalytic cycle. Boronic acids can degrade over time. |
| Inappropriate Base | 1. Ensure the base is finely ground and anhydrous if using non-aqueous conditions. 2. Select a base of appropriate strength; for this reaction, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. | The base is crucial for the activation of the boronic acid and the overall catalytic cycle. The choice of base can significantly impact the reaction outcome. |
| Suboptimal Solvent System | 1. Ensure solvents are thoroughly degassed to remove oxygen. 2. For biphasic systems (e.g., toluene/water, dioxane/water), ensure vigorous stirring to maximize the interface between the two phases. | Oxygen can lead to the degradation of the catalyst and promote side reactions. Inefficient mixing in biphasic systems can hinder the reaction rate. |
Issue 2: Significant Formation of Side Products
A. Homocoupling of Starting Materials
The formation of 3,3'-bipyridine (from the homocoupling of 3-pyridylboronic acid) and biphenyl-3,3'-dicarboxylic acid (from the homocoupling of 3-bromobenzoic acid) are common side reactions.
Troubleshooting Steps:
| Strategy | Action | Expected Outcome |
| Minimize Oxygen | Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). | Reduces the oxidative homocoupling of the boronic acid. |
| Control Catalyst Loading | Avoid excessively high concentrations of the palladium catalyst. | High catalyst concentrations can sometimes favor homocoupling pathways. |
| Optimize Reaction Temperature | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. | Lower temperatures can disfavor the side reactions relative to the desired cross-coupling. |
B. Protodeboronation of 3-Pyridylboronic Acid
This side reaction results in the formation of pyridine, consuming the boronic acid and reducing the yield of the desired product.
Troubleshooting Steps:
| Strategy | Action | Expected Outcome |
| Choice of Base | Use a non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | Hydroxide bases can promote protodeboronation, especially in the presence of water. |
| Solvent System | If protodeboronation is severe, consider using anhydrous solvents. | The presence of water can facilitate the protonolysis of the C-B bond. |
| Reaction Time | Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure to basic conditions. | Extended reaction times can lead to increased protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-pyridylboronic acid with 3-bromobenzoic acid in the presence of a palladium catalyst and a base.
Q2: What are the primary side reactions I should be aware of?
A2: The main side reactions are:
-
Homocoupling: The self-coupling of 3-pyridylboronic acid to form 3,3'-bipyridine, and the self-coupling of 3-bromobenzoic acid to form biphenyl-3,3'-dicarboxylic acid.
-
Protodeboronation: The loss of the boronic acid group from 3-pyridylboronic acid to form pyridine.
Q3: How does the carboxylic acid group on 3-bromobenzoic acid affect the reaction?
A3: The carboxylic acid can potentially interact with the palladium catalyst or the base. It is important to use a sufficient amount of base to neutralize the carboxylic acid and facilitate the catalytic cycle. The presence of the carboxylate can also influence the solubility of the starting material and product.
Q4: Which palladium catalyst and ligand combination is best for this synthesis?
A4: Several catalyst systems can be effective. A common starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃, or using an integrated precatalyst like Pd(PPh₃)₄. The optimal choice may depend on the specific reaction conditions.
Q5: How can I purify the final product from the side products?
A5: Purification can typically be achieved through a combination of techniques:
-
Acid-base extraction: The carboxylic acid product can be extracted into a basic aqueous solution, leaving non-acidic impurities (like 3,3'-bipyridine) in the organic layer. The product can then be precipitated by acidifying the aqueous layer.
-
Recrystallization: This can be effective for removing impurities with different solubility profiles.
-
Column chromatography: This is a more rigorous method for separating the product from closely related impurities.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling.
Protocol 1: Aqueous Biphasic Conditions
This protocol is adapted from standard Suzuki-Miyaura coupling procedures and is a good starting point for optimization.[1]
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
3-Pyridylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (2.5 mL)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, 3-pyridylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Separate the aqueous layer and wash the organic layer with water.
-
Extract the product from the organic layer with a saturated NaHCO₃ solution.
-
Wash the aqueous extracts with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Protocol 2: Anhydrous Conditions
This protocol can be employed to minimize protodeboronation.
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
3-Pyridylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 3-pyridylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main and side reaction pathways in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(Pyridin-3-yl)benzoic acid in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-(Pyridin-3-yl)benzoic acid during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What is the primary reason for this?
A: this compound, like many organic compounds, has low intrinsic aqueous solubility. This is due to the presence of a largely nonpolar aromatic structure. While the pyridine and carboxylic acid groups offer some polarity, the overall molecule can be challenging to dissolve in purely aqueous solutions, leading to precipitation. This is a common issue for compounds with low water solubility.[1][2]
Q2: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my assay medium. Why does this happen?
A: A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous buffer.[2] The significant change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium can cause the compound to "crash out" or precipitate.[2][3] This phenomenon is often referred to as "solvent shock."[3]
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry.[2] While higher concentrations might aid in solubility, they can also introduce artifacts or toxicity to the biological system (e.g., cells or enzymes), potentially confounding the experimental results.[2][4][5] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[2]
Q4: How does pH affect the solubility of this compound?
A: The solubility of this compound is expected to be highly dependent on pH. The carboxylic acid group has a pKa value, and the pyridine ring has a basic nitrogen atom that can be protonated. At a pH below the pKa of the carboxylate group, the compound will be in its less soluble neutral form. Increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, at very low pH, the pyridine nitrogen can become protonated, which may also increase solubility. The isoelectric point, where the net charge is zero, will likely correspond to the point of minimum solubility. The solubility of many compounds is strongly influenced by the pH of the solution.[6]
Troubleshooting Guide
If you are encountering precipitation with this compound, this step-by-step guide will help you diagnose and resolve the issue.
Initial Observation: Precipitate Formation in Assay
1. Assess Compound Concentration
-
Potential Cause: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit.
-
Recommended Solution: Conduct a serial dilution to identify the maximum soluble concentration in your specific assay buffer. Consider lowering the highest concentration used in your experiments.[3]
2. Evaluate Stock Solution Preparation and Dilution Technique
-
Potential Cause: The method of diluting the DMSO stock solution into the aqueous buffer can induce precipitation.[3]
-
Recommended Solution:
3. Examine Assay Buffer Composition
-
Potential Cause: The pH and components of your buffer can significantly impact the solubility of the compound.
-
Recommended Solution:
-
Measure the pH of your buffer and consider adjusting it. For a compound with a carboxylic acid, increasing the pH slightly can enhance solubility.
-
If your assay allows, you can test the compound's solubility at different pH values to find the optimal condition. The solubility of sparingly soluble salts with basic anions is often increased in more acidic conditions.[6]
-
4. Investigate Temperature Effects
-
Potential Cause: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.[3]
-
Recommended Solution: Pre-warm your assay medium to the experimental temperature before adding the compound. Ensure the incubator maintains a stable temperature.[3]
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | Exceeding aqueous solubility limit.[3] | Decrease the final compound concentration; perform serial dilutions to find the solubility limit.[3] |
| "Solvent shock" from rapid dilution of DMSO stock.[3] | Add stock solution dropwise while vortexing; pre-warm the aqueous buffer.[3] | |
| Precipitation over time in incubator | Temperature shift affecting solubility.[3] | Pre-warm assay medium to the incubation temperature before adding the compound.[3] |
| pH shift in the medium due to CO2 or cell metabolism.[3] | Ensure the medium is adequately buffered for the incubator's CO2 concentration. | |
| Precipitation after freeze-thaw cycles of stock solution | Poor compound solubility at lower temperatures.[3] | Aliquot stock solutions into single-use volumes; gently warm and vortex before use.[3] |
| Water absorption by DMSO stock.[3] | Use anhydrous DMSO for stock preparation and store in tightly sealed containers.[3] |
Table 2: Alternative Solvents and Strategies
| Solvent/Strategy | Considerations | Potential Issues |
| Dimethylformamide (DMF) | Similar polarity to DMSO. | Can be toxic to cells at higher concentrations. |
| Ethanol | A less toxic organic solvent. | May not be as effective at solubilizing highly nonpolar compounds. |
| Co-solvents (e.g., PEG 400) | Can be used to improve the solubility of compounds in aqueous solutions. | May interfere with some assay formats. |
| pH Adjustment | Can significantly increase the solubility of ionizable compounds. | Must be compatible with the biological assay system. |
| Use of Surfactants (e.g., Tween-20) | Can help to keep hydrophobic compounds in solution. | Can interfere with assays, particularly those involving protein-protein interactions. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol is designed to find the highest concentration of this compound that remains soluble in your specific assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Prepare your assay buffer and dispense it into a 96-well plate.
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells of the assay buffer (e.g., 2 µL of stock into 98 µL of buffer for a 1:50 dilution).
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate at your experimental temperature for 1-2 hours, protected from light.
-
Visually inspect each well for any signs of precipitation (cloudiness or visible particles). For a more quantitative measurement, a nephelometer can be used to measure light scattering.[2]
Protocol 2: Optimizing Final DMSO Concentration
This protocol helps determine the highest concentration of DMSO that can be used in your assay without significantly impacting the biological system.
-
Prepare your assay components (e.g., cells, enzyme, substrate) in the assay buffer.
-
Create a series of assay buffers containing different final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Run your assay using these different DMSO concentrations, keeping all other parameters constant. Include a control with no DMSO.
-
Measure the assay output (e.g., cell viability, enzyme activity).
-
Plot the assay output against the DMSO concentration. The highest DMSO concentration that does not cause a significant change in the output compared to the no-DMSO control is your recommended maximum.
Visualizations
Caption: Workflow for determining the maximum soluble concentration.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Optimizing Derivatization of 3-(Pyridin-3-yl)benzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the derivatization of 3-(Pyridin-3-yl)benzoic acid. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during esterification and amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The two most common derivatization methods for this compound are esterification and amide bond formation. Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide bond formation, or amide coupling, requires the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Q2: How does the pyridine ring in this compound affect derivatization reactions?
A2: The nitrogen atom in the pyridine ring is basic and can be protonated by acid catalysts, potentially reducing their effectiveness. This basicity can also interfere with metal catalysts used in certain coupling reactions. Therefore, the choice of catalyst and reaction conditions must account for the presence of the pyridine moiety.
Q3: What are the key parameters to control for a successful esterification of this compound?
A3: For a successful esterification, it is crucial to control the following parameters:
-
Catalyst: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.[1]
-
Reaction Temperature: The temperature should be high enough to drive the reaction forward but low enough to prevent side reactions like decarboxylation.[1]
-
Water Removal: Esterification is an equilibrium reaction that produces water.[1] Removing water as it forms, for instance, by using a Dean-Stark apparatus or molecular sieves, will shift the equilibrium towards the product and improve the yield.[1]
-
Anhydrous Conditions: All reagents and solvents should be anhydrous to prevent hydrolysis of the ester product back to the carboxylic acid.[2]
Q4: Which coupling reagents are recommended for the amide derivatization of this compound?
A4: A variety of coupling reagents can be used for amide bond formation. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[3] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and can lead to faster reactions.[3][4]
Q5: How can I monitor the progress of my derivatization reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[1][2] These methods allow you to track the consumption of the starting material and the formation of the desired product over time.
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes the synthesis of a methyl ester derivative.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 20 mL per 1 gram of acid).[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL per 1 gram of acid) to the solution while stirring.[5]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution may cause pressure buildup.[5]
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[2]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling of this compound using HATU
This protocol describes the synthesis of an amide derivative with a generic primary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[7]
-
Add the amine to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of the derivatization of this compound. This data is illustrative and actual results may vary depending on the specific substrate and experimental setup.
Table 1: Effect of Catalyst on the Esterification of this compound with Methanol
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (5) | 65 | 4 | 85 |
| 2 | TsOH (5) | 65 | 6 | 82 |
| 3 | Sc(OTf)₃ (2) | 65 | 8 | 75 |
| 4 | No Catalyst | 65 | 24 | <5 |
Table 2: Optimization of Amide Coupling of this compound with Benzylamine
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU | DIPEA | DMF | 25 | 2 | 92 |
| 2 | EDC/HOBt | DIPEA | DCM | 25 | 6 | 88 |
| 3 | DCC/DMAP | TEA | DCM | 25 | 8 | 85 |
| 4 | T3P | Pyridine | THF | 50 | 4 | 90 |
Troubleshooting Guides
Troubleshooting Esterification Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Presence of water in reagents or solvent. 3. Reaction temperature is too low. 4. Short reaction time. | 1. Use fresh, high-purity acid catalyst. Increase catalyst loading slightly. 2. Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents.[2] 3. Gradually increase the reaction temperature while monitoring for decomposition. 4. Extend the reaction time and monitor by TLC/LC-MS. |
| Formation of Side Products (e.g., dark coloration) | 1. Reaction temperature is too high, leading to decomposition. 2. Side reactions involving the pyridine ring. | 1. Lower the reaction temperature and consider using a more active catalyst to compensate.[1] 2. Purify the product using column chromatography or recrystallization.[1] |
| Product Hydrolysis During Workup | 1. Incomplete neutralization of the acid catalyst. 2. Prolonged contact with aqueous layers. | 1. Ensure complete neutralization with a base (e.g., NaHCO₃ solution). Check the pH of the aqueous layer. 2. Perform the aqueous workup efficiently and avoid letting the reaction mixture sit in the separatory funnel for extended periods. |
Troubleshooting Amide Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective activation of the carboxylic acid. 2. Deactivated coupling reagent. 3. Low nucleophilicity of the amine. 4. Steric hindrance. | 1. Ensure the correct stoichiometry of the coupling reagent and base. Allow sufficient time for activation before adding the amine. 2. Use fresh coupling reagents; many are sensitive to moisture. 3. Consider using a stronger activating agent or a different base. For weakly nucleophilic amines, increasing the reaction temperature may be necessary. 4. For sterically hindered substrates, longer reaction times or more reactive coupling reagents may be required. |
| Formation of Urea Byproduct (with carbodiimides) | 1. Inherent byproduct of DCC or EDC reactions. | 1. For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed during the aqueous workup.[3] |
| Racemization of Chiral Centers | 1. Over-activation of the carboxylic acid. | 1. Use additives such as HOBt or HOAt when using carbodiimide coupling reagents to suppress racemization. |
| Difficulty in Product Purification | 1. Excess coupling reagent or byproducts. 2. Unreacted starting materials. | 1. Follow the recommended workup procedure for the specific coupling reagent used to remove byproducts. 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Use column chromatography for purification. |
Visualizations
References
Stability issues of 3-(Pyridin-3-yl)benzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(Pyridin-3-yl)benzoic acid in solution. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your experimental work.
Troubleshooting Guides and FAQs
This section addresses common stability issues that may be encountered during the handling and analysis of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A1: Unexpected peaks are often indicative of degradation products. This compound, like other pyridine carboxylic acids, can be susceptible to degradation under certain conditions. The primary degradation pathways to consider are photodegradation and, to a lesser extent, hydrolysis, particularly if the compound has been modified into an ester or amide form. To identify the cause, a forced degradation study is recommended, systematically exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2]
Q2: My stock solution of this compound has changed color over time. Is it still usable?
A2: A change in color, such as yellowing, can be a sign of degradation. This is often associated with exposure to light (photodegradation) or oxidation. It is highly recommended to re-analyze the solution using a stability-indicating analytical method, such as RP-HPLC, to determine the purity and concentration of the parent compound before further use. If significant degradation has occurred, a fresh solution should be prepared.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of pyridine carboxylic acids and their derivatives can be pH-dependent. While the core structure of nicotinic acid (a close analog) is relatively stable in acidic and alkaline conditions, derivatives like esters are susceptible to acid and base-catalyzed hydrolysis.[3][4] For this compound, it is crucial to consider the pH of your buffered solutions, as extreme pH values, especially when combined with elevated temperatures, could potentially lead to degradation over time. The pH of a 1% aqueous solution of nicotinic acid is between 3.0 and 4.0.[5]
Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A4: To minimize degradation, follow these guidelines:
-
Solvent Selection: Use high-purity solvents. For aqueous solutions, freshly prepared buffers are recommended.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2] Photodegradation can be a significant issue for pyridine carboxylic acid derivatives.[6][7]
-
Temperature Control: Store stock solutions at refrigerated temperatures (2-8 °C) unless solubility is an issue.[5] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH Control: Maintain the pH of aqueous solutions within a neutral to slightly acidic range, unless experimental conditions require otherwise.
Q5: What are the likely degradation products of this compound?
A5: Based on studies of related pyridine carboxylic acids, potential degradation products could arise from:
-
Photodegradation: UV light can lead to the formation of various photoproducts, potentially involving rearrangements or dimerization of the pyridine ring.[2] In some cases, photodegradation can lead to ring opening and the formation of smaller carboxylic acids and conjugated carbonyls.[8]
-
Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.[2]
-
Decarboxylation: While generally stable, under harsh conditions such as high temperatures, decarboxylation of the benzoic acid moiety could occur.
Data Presentation
The following tables summarize stability data for nicotinic acid and its derivatives, which can serve as a proxy for estimating the stability of this compound.
Table 1: Summary of Forced Degradation Studies on Nicotinic Acid
| Stress Condition | Reagent/Condition | Duration | Temperature | Typical Degradation (%) | Potential Degradation Products | Reference |
| Acid Hydrolysis | 1N HCl | 24 hours | 50 °C | 10-20% | Not specified | [1][9] |
| Base Hydrolysis | 1N NaOH | 24 hours | 50 °C | 10-20% | Not specified | [1][9] |
| Oxidation | 3% H₂O₂ | 24 hours | 50 °C | 10-20% | N-oxides | [1][2][9] |
| Thermal Degradation | Solid State | - | 80 °C | 10-15% | Not specified | [10] |
| Photodegradation | UV Light | - | Ambient | 10-20% | Photoproducts | [9] |
Table 2: Quantitative Stability Data for Nicotinic Acid Derivatives
| Compound | Condition | Parameter | Value | Reference |
| Methylnicotinate | Aqueous solution at 4°C | Degradation Rate | ~0.5% per year | [11] |
| 2,3-Dihydroxypicolinic acid | Aqueous solution (pH 8.0), sunlight | Half-life | 100 minutes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a general-purpose reverse-phase HPLC method that can be optimized to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 250 mm x 4.6 mm i.d.[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50mM potassium dihydrogen phosphate). The ratio should be optimized to achieve good separation (a starting point could be 68:32, v/v).[1]
-
pH Adjustment: Adjust the pH of the buffer to a slightly acidic value (e.g., 4.5) with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 247-261 nm is a likely starting point based on related compounds).[1][12]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards.
-
Sample Preparation: Dilute the test solution with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards to create a calibration curve, followed by the test samples. The peak area of this compound is used for quantification. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
Protocol 2: Forced Degradation Study
This study is essential for developing and validating a stability-indicating method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at various time points (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[2]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C and sample at the same time points as the acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.[2]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.[1]
-
Photostability: Expose a solution of the compound to a light source that provides both cool white fluorescent and near-ultraviolet light. A dark control sample should be stored under the same conditions but protected from light. Analyze both the exposed and control samples at appropriate time points by HPLC.[2]
-
Thermal Degradation: Place a solid sample of the compound in a thermostatically controlled oven at a high temperature (e.g., 80°C). Also, prepare a solution of the compound and keep it at a lower elevated temperature (e.g., 60°C). Analyze samples at various time points.[2]
Mandatory Visualization
Diagram 1: General Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Diagram 2: Potential Degradation Pathways
Caption: Inferred degradation pathways for this compound.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. ijprt.org [ijprt.org]
- 10. ijnrd.org [ijnrd.org]
- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Spectroscopic Analysis of 3-(Pyridin-3-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 3-(Pyridin-3-yl)benzoic acid.
General Troubleshooting Workflow
Before diving into specific techniques, consider this general workflow for troubleshooting any spectroscopic analysis of this compound.
Caption: General troubleshooting workflow for spectroscopic analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
FAQs for ¹H NMR Analysis
Q1: What are the expected chemical shifts and coupling constants for this compound?
A1: The expected proton chemical shifts are summarized in the table below. The aromatic protons will exhibit complex splitting patterns (multiplets, doublets of doublets, etc.) due to coupling with adjacent protons. The carboxylic acid proton typically appears as a broad singlet.
Q2: Why is the carboxylic acid proton peak broad or sometimes not visible?
A2: The broadening of the carboxylic acid proton peak is due to hydrogen bonding and chemical exchange with trace amounts of water in the deuterated solvent. In some cases, this exchange can be so rapid that the peak becomes too broad to be distinguished from the baseline. To confirm its presence, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton peak should disappear.
Q3: My aromatic signals are overlapping and difficult to interpret. What can I do?
A3: Overlapping signals in the aromatic region are common for this molecule due to the similar electronic environments of the protons. You can try the following:
-
Use a higher field NMR spectrometer: A higher magnetic field strength will increase the dispersion of the signals.
-
Change the deuterated solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce different chemical shifts and may resolve the overlapping peaks.
Q4: The baseline of my spectrum is distorted. What is the cause?
A4: A distorted baseline can be caused by a variety of factors, including poor shimming of the spectrometer, a high concentration of the sample leading to saturation of the receiver, or the presence of paramagnetic impurities. Ensure the sample is fully dissolved and free of any particulate matter.
Quantitative Data for ¹H NMR
| Proton Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~13.1 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Pyridine Ring Protons | 8.0 - 9.0 | Multiplets | The exact shifts and coupling constants depend on the specific proton on the pyridine ring. |
| Benzene Ring Protons | 7.5 - 8.5 | Multiplets | The protons on the benzoic acid ring will show complex splitting patterns. |
Experimental Protocol for ¹H NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may be critical for solubility.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe it clean before insertion into the spectrometer.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ of the signals of interest) is recommended.
-
Number of Scans (NS): 8-16 scans for a standard spectrum. Increase for dilute samples.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6-7 ppm.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
FAQs for ¹³C NMR Analysis
Q1: What are the expected chemical shifts for the carbon atoms in this compound?
A1: The approximate chemical shifts for the different types of carbon atoms are provided in the table below.
Q2: Why are the quaternary carbon signals (non-protonated carbons) weak or missing from my spectrum?
A2: Quaternary carbons often exhibit weak signals in ¹³C NMR spectra due to two main reasons:
-
Long Spin-Lattice Relaxation Times (T₁): These carbons relax much slower than protonated carbons. If the delay between scans is too short, their signals can become saturated and appear very weak or disappear altogether. To resolve this, increase the relaxation delay (D1) in your acquisition parameters.
-
Lack of Nuclear Overhauser Effect (NOE): The NOE enhances the signal of carbons that are close to protons. Since quaternary carbons have no directly attached protons, they do not benefit from this effect.
Q3: The solvent peaks are interfering with my signals of interest. How can I avoid this?
A3: Choose a deuterated solvent whose signals do not overlap with the expected chemical shifts of your compound. Refer to a table of common deuterated solvent chemical shifts to make an informed decision. For example, if you expect signals around 77 ppm, using CDCl₃ might be problematic.
Quantitative Data for ¹³C NMR
| Carbon Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| Carbonyl Carbon (-COOH) | ~167 | Typically a sharp, but sometimes weak, singlet. |
| Pyridine Ring Carbons | 120 - 155 | The exact shifts depend on the position on the ring. |
| Benzene Ring Carbons | 125 - 140 | The ipso-carbons (attached to other groups) will have distinct shifts. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, to compensate for the lower sensitivity of ¹³C NMR.
-
Follow the same dissolution and filtering procedure as for ¹H NMR.
-
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Increase to 10-20 seconds if quaternary carbons are not visible.
-
Number of Scans (NS): 256 or more scans, depending on the sample concentration.
-
Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FAQs for FTIR Analysis
Q1: What are the key characteristic absorption bands to look for in the FTIR spectrum of this compound?
A1: The key vibrational frequencies are listed in the table below. The most prominent features will be the very broad O-H stretch of the carboxylic acid and the strong C=O stretch.
Q2: The O-H stretching band is very broad and seems to be obscuring other peaks. Is this normal?
A2: Yes, this is a characteristic feature of carboxylic acids due to strong intermolecular hydrogen bonding, which results in a very broad absorption band in the 3300-2500 cm⁻¹ region.[1] This broadness can indeed overlap with C-H stretching vibrations.
Q3: My sample is a solid. What is the best way to prepare it for FTIR analysis?
A3: For solid samples, Attenuated Total Reflectance (ATR) is a convenient and common technique. Simply place a small amount of the solid powder on the ATR crystal and apply pressure to ensure good contact. Alternatively, you can prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
Quantitative Data for FTIR
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Due to hydrogen bonding.[1] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | Conjugation with the aromatic ring lowers the frequency. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | Multiple bands are expected. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |
Experimental Protocol for ATR-FTIR
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
-
Mass Spectrometry (MS)
FAQs for MS Analysis
Q1: What is the expected molecular ion peak for this compound?
A1: The molecular weight of this compound (C₁₂H₉NO₂) is approximately 199.21 g/mol . Depending on the ionization technique, you should observe a peak corresponding to the molecular ion.
Q2: Should I use positive or negative ion mode for electrospray ionization (ESI)?
A2: Both modes can be effective for this molecule.
-
Positive Ion Mode (ESI+): The pyridine nitrogen is basic and can be readily protonated, leading to a strong signal for the [M+H]⁺ ion at m/z 200.
-
Negative Ion Mode (ESI-): The carboxylic acid is acidic and can be easily deprotonated, resulting in a strong signal for the [M-H]⁻ ion at m/z 198. The choice may depend on the mobile phase composition if using LC-MS. For acidic mobile phases, positive ion mode is generally preferred, while for basic mobile phases, negative ion mode may be more sensitive.
Q3: What are the expected fragmentation patterns in tandem MS (MS/MS)?
A3: The fragmentation will depend on the ionization mode:
-
[M+H]⁺ (m/z 200): Expect losses of small neutral molecules such as H₂O (to m/z 182) and CO (from the carboxylic acid, to m/z 172).
-
[M-H]⁻ (m/z 198): The most common fragmentation pathway is the loss of CO₂ (44 Da) to give a fragment at m/z 154.
Quantitative Data for Mass Spectrometry
| Ion | m/z (Expected) | Ionization Mode | Notes |
| [M+H]⁺ | 200 | ESI+ | Protonated molecular ion. |
| [M-H]⁻ | 198 | ESI- | Deprotonated molecular ion. |
| [M-H₂O+H]⁺ | 182 | ESI+ | Fragment from loss of water. |
| [M-CO+H]⁺ | 172 | ESI+ | Fragment from loss of carbon monoxide. |
| [M-CO₂-H]⁻ | 154 | ESI- | Fragment from loss of carbon dioxide. |
Experimental Protocol for LC-MS (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water (for positive ion mode) or 0.1% ammonium hydroxide in water (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.
-
Gradient: A suitable gradient from low to high organic content to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or negative ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage, Gas Flow, and Temperature: Optimize these parameters for the specific instrument to maximize the signal for the ion of interest.
-
UV-Visible (UV-Vis) Spectroscopy
FAQs for UV-Vis Analysis
Q1: What is the expected λmax for this compound?
A1: Aromatic compounds like this typically show strong absorption in the UV region. For benzoic acid derivatives, absorptions are expected around 230 nm and 270-280 nm. The exact λmax will be solvent-dependent.
Q2: Why does the λmax shift when I change the solvent?
A2: This phenomenon is called solvatochromism. The polarity of the solvent can affect the energy levels of the electronic orbitals involved in the UV-Vis absorption, leading to a shift in the absorption maximum. For example, in more polar solvents, you might observe a shift in the λmax compared to nonpolar solvents.
Quantitative Data for UV-Vis Spectroscopy
| Solvent | Approximate λmax (nm) | Notes |
| Ethanol | ~230 and ~275 | Two main absorption bands are expected due to the π → π* transitions of the aromatic systems. |
| Water | ~220 and ~270 | Shifts in λmax can be observed compared to ethanol due to solvent polarity. |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or water).
-
Perform serial dilutions to obtain a series of solutions of known concentrations that will give absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrumental Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and another with the sample solution.
-
Scan a wavelength range from approximately 200 nm to 400 nm.
-
Record the absorbance at the λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration to determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εbc).
-
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the relationship between the molecular structure of this compound and the expected spectroscopic features.
References
Technical Support Center: Scaling Up the Synthesis of 3-(Pyridin-3-yl)benzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(Pyridin-3-yl)benzoic acid. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and scalable synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method reported for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 3-bromobenzoic acid with 3-pyridylboronic acid and offers good yields and functional group tolerance.[1][2]
Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?
A2: For a successful reaction, it is crucial to control the following parameters:
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. It is essential to degas the solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Different combinations can significantly impact the reaction's efficiency.
-
Base Selection: The base activates the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent System: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
Q3: Are there any viable alternative synthetic routes for this compound?
A3: Yes, an alternative route is the Grignard reaction. This would involve the formation of a Grignard reagent from 3-bromopyridine, followed by its reaction with a carboxylating agent like carbon dioxide (dry ice).[3] However, the Suzuki-Miyaura coupling is generally preferred due to its milder reaction conditions and broader functional group tolerance.[4]
Q4: How can I purify the final product, this compound?
A4: The most common method for purifying this compound is recrystallization.[5] Water is often a suitable solvent for recrystallization due to the compound's higher solubility in hot water compared to cold water.[5][6] This method is effective at removing inorganic salts and some organic impurities. For more challenging separations, column chromatography may be necessary.[7]
Experimental Protocols
Protocol 1: Scalable Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides and heteroarylboronic acids.
Materials:
-
3-Bromobenzoic acid
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of 1,4-dioxane under a nitrogen atmosphere.
-
Inerting the Reaction: Evacuate and backfill the main reaction flask with nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) to the main flask. Stir the mixture for 10-15 minutes. Then, add the prepared catalyst solution to the reaction mixture via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from hot water.[5][6]
Protocol 2: Alternative Grignard Synthesis of this compound (Conceptual)
This protocol is a conceptual adaptation of general Grignard carboxylation procedures.[3] Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be oven-dried, and anhydrous solvents must be used.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromopyridine (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath if necessary. Reflux the mixture gently until most of the magnesium has reacted.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Cautiously and slowly, pour the Grignard solution onto the crushed dry ice with stirring.
-
Work-up: Allow the excess dry ice to sublime. Add 1M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂/PPh₃ | Pd(dppf)Cl₂ | [PdCl₂(NH₂CH₂COOH)₂] |
| Base | K₂CO₃ | K₃PO₄ | Na₂CO₃ |
| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) | Water |
| Temperature | 85 °C | 100 °C | Room Temperature |
| Typical Yield | 80-90% | 85-95% | 89-99%[2] |
| Reference | General Protocol | [7] | [2] |
Table 2: Troubleshooting Guide - Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh, active catalyst or a more robust pre-catalyst.- Ensure all solvents are properly degassed and the reaction is run under a positive pressure of inert gas.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0) | - Thoroughly degas all reagents and solvents.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system.[8] |
| Protodeborylation of Boronic Acid | - Instability of the boronic acid, especially in the presence of water and base. | - Use the boronic acid pinacol ester, which is more stable.- Use a milder base or anhydrous conditions if possible. |
| Difficulty in Product Purification | - Co-elution of product with byproducts (e.g., homocoupled product)- Presence of residual palladium catalyst | - Optimize column chromatography with a shallow solvent gradient.- Recrystallization from a suitable solvent is often effective.- To remove palladium, the crude product can be treated with a scavenger resin or filtered through a pad of Celite. |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
References
Technical Support Center: Crystallization of 3-(Pyridin-3-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and controlling polymorphism during the crystallization of 3-(Pyridin-3-yl)benzoic acid. The following guidance is based on established principles of crystallization and data from analogous benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact the physicochemical properties of a compound, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Melting Point and Stability: Influencing manufacturing processes and shelf-life.
-
Mechanical Properties: Such as tabletability.
For active pharmaceutical ingredients (APIs) like this compound, controlling polymorphism is critical to ensure consistent product quality, efficacy, and safety.
Q2: I obtained a different crystal form of this compound than expected. What are the likely causes?
The formation of a particular polymorph is influenced by a delicate interplay of thermodynamic and kinetic factors during crystallization. Key parameters that can lead to different crystal forms include:
-
Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which polymorph nucleates and grows.
-
Supersaturation: The level of supersaturation can determine whether a stable (thermodynamic) or metastable (kinetic) form crystallizes. High supersaturation often favors metastable forms.[1]
-
Cooling Rate: Rapid cooling can trap molecules in a less stable, kinetically favored form, while slow cooling allows the system to reach its most stable thermodynamic state.[1][2]
-
Presence of Impurities: Impurities can act as templates for the nucleation of a specific polymorph or inhibit the growth of others.
-
Agitation: The rate of stirring affects mass transfer and can influence nucleation and crystal growth rates.
Q3: How can I screen for different polymorphs of this compound?
A systematic polymorph screen is essential to identify the different crystalline forms of your compound. A common approach involves crystallizing the compound under a variety of conditions:
-
Solvent Variation: Use a range of solvents with different polarities (e.g., water, ethanol, acetonitrile, ethyl acetate).
-
Crystallization Method: Employ various techniques such as slow evaporation, cooling crystallization, and anti-solvent addition.
-
Temperature Control: Conduct experiments at different temperatures to explore the thermodynamic stability of different forms.
The resulting solids should be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different polymorphs.
Troubleshooting Guides
Issue 1: Difficulty in Obtaining a Single, Pure Polymorph
Symptoms:
-
PXRD pattern shows peaks corresponding to more than one crystal form.
-
Inconsistent DSC thermograms between batches.
-
Variable crystal habits observed under a microscope.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concurrent Nucleation | Modify crystallization conditions to favor a single form. This can be achieved by adjusting the cooling rate or the level of supersaturation. Slower cooling and lower supersaturation generally favor the most stable polymorph.[1] |
| Solvent-Mediated Transformation | A metastable form may initially crystallize and then transform into a more stable form in the presence of the solvent. To isolate the metastable form, filter the crystals immediately after formation. To obtain the stable form, allow the slurry to stir for an extended period. |
| Seeding with the Desired Polymorph | Introduce a small amount of the desired pure polymorph (seed crystals) into the supersaturated solution. This will encourage the growth of that specific form and prevent the nucleation of others. |
Issue 2: The obtained polymorph is not the thermodynamically stable form.
Symptoms:
-
The obtained polymorph converts to another form upon storage or further processing.
-
Slurry experiments show a transformation to a different crystal form over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Kinetic Trapping | The crystallization process may be under kinetic control, leading to a metastable polymorph. To obtain the thermodynamically stable form, consider using a solvent in which the compound has moderate to high solubility and employing a slow cooling rate or prolonged aging of the crystal slurry. |
| High Supersaturation | High supersaturation levels often favor the nucleation of metastable forms.[1] Reduce the initial concentration of the solute or use a slower method to generate supersaturation (e.g., slow cooling instead of rapid anti-solvent addition). |
| Use of Additives | Certain additives can inhibit the nucleation of the stable form.[2] If additives are being used, their effect on the polymorphic outcome should be carefully evaluated. In some cases, removing the additive may be necessary to obtain the stable form. |
Experimental Protocols
The following are generalized experimental protocols based on common crystallization techniques for benzoic acid derivatives that can be adapted for this compound.
Protocol 1: Cooling Crystallization to Favor the Thermodynamic Polymorph
This protocol aims to achieve the most stable polymorph by allowing the system to equilibrate.
-
Dissolution: Dissolve a known mass of this compound in a suitable solvent (e.g., ethanol, water) at an elevated temperature (e.g., 70-80 °C) to create a saturated or slightly undersaturated solution.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A cooling rate of 5-10 °C/hour is a good starting point. Covering the flask can help slow down the cooling process.[3]
-
Maturation: Once crystals have formed, allow the slurry to stir at room temperature for several hours to ensure any metastable forms have transformed to the stable form.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Characterize the crystals using PXRD and DSC to confirm the polymorphic form.
Protocol 2: Rapid Cooling/Anti-Solvent Addition for Kinetic Polymorphs
This protocol is designed to trap a metastable polymorph by inducing rapid crystallization.
-
Dissolution: Prepare a concentrated solution of this compound in a good solvent.
-
Rapid Precipitation:
-
Rapid Cooling: Quickly cool the solution in an ice bath with vigorous stirring.[4]
-
Anti-Solvent Addition: Rapidly add a pre-chilled anti-solvent (a solvent in which the compound is poorly soluble) to the solution with vigorous stirring.
-
-
Immediate Isolation: Filter the resulting precipitate immediately to prevent transformation to a more stable form.
-
Drying: Dry the crystals quickly under vacuum at a low temperature.
-
Analysis: Promptly analyze the crystals by PXRD and DSC to identify the obtained polymorph.
Data Presentation
The following tables summarize key experimental parameters and their likely influence on the polymorphic outcome, based on studies of similar compounds.[1][2]
Table 1: Influence of Solvent on Polymorphism
| Solvent | Polarity | Hydrogen Bonding | Expected Outcome |
| Water | High | Donor & Acceptor | May favor polymorphs with strong intermolecular hydrogen bonds. |
| Ethanol | High | Donor & Acceptor | Can form solvates; often yields different polymorphs than water. |
| Ethyl Acetate | Medium | Acceptor | Can favor different polymorphs due to different solute-solvent interactions.[1] |
| Acetonitrile | Medium | Acceptor | Known to sometimes favor metastable forms.[5] |
| Toluene | Low | None | Tends to favor polymorphs dominated by non-polar interactions. |
Table 2: Effect of Cooling Rate on Polymorphic Form
| Cooling Rate | Supersaturation Generation | Likely Polymorph | Rationale |
| Slow (< 5 °C/h) | Slow | Thermodynamic (Stable) | Allows molecules sufficient time to arrange into the most stable crystal lattice. |
| Medium (10-20 °C/h) | Moderate | Mixture of Forms | May result in the concurrent nucleation of both stable and metastable forms.[2] |
| Fast (> 30 °C/h) | Rapid | Kinetic (Metastable) | "Traps" molecules in a less stable arrangement due to rapid nucleation. |
Visualizations
Experimental Workflow for Polymorph Screening
Caption: Workflow for systematic polymorph screening.
Logical Relationship between Kinetic and Thermodynamic Control
Caption: Kinetic vs. Thermodynamic crystallization pathways.
References
Analytical challenges in the characterization of 3-(Pyridin-3-yl)benzoic acid isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 3-(Pyridin-3-yl)benzoic acid and its positional isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of this compound isomers.
Question: Why am I observing poor resolution or co-elution of my this compound isomers in HPLC?
Answer: Poor resolution is a frequent challenge when separating structurally similar isomers.[1][2] The primary reasons for this issue often relate to the selection of the stationary phase, mobile phase composition, and other chromatographic parameters.
-
Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-hexyl column to enhance π-π interactions with the aromatic rings of the isomers, which can improve separation.[3]
-
Mobile Phase Optimization:
-
Gradient: A shallow gradient can increase the separation time between closely eluting peaks.
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity.
-
pH: Since the analytes are ionizable, adjusting the mobile phase pH can significantly impact retention and selectivity.[1]
-
-
Temperature: Systematically varying the column temperature can help fine-tune the separation.[1]
Question: My peaks are tailing or showing asymmetry. What could be the cause?
Answer: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or issues with the sample solvent.
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks.[2] Try diluting your sample.
-
Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica-based stationary phase. Using a base-deactivated column or adding a small amount of a basic modifier like triethylamine to the mobile phase can mitigate this.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Question: I am seeing unexpected "ghost" peaks in my chromatogram. What is their origin?
Answer: Ghost peaks can originate from contaminants in the mobile phase, carryover from previous injections, or column bleed.[1] To troubleshoot, run a blank injection (injecting only the mobile phase). If the peaks persist, the contamination is likely from the HPLC system or the mobile phase.[1] Ensure the use of high-purity HPLC-grade solvents and a clean system.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound isomers?
A1: The most common and effective techniques for the characterization of active pharmaceutical ingredients (APIs) and their isomers include High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight determination.[4][5]
Q2: How can NMR spectroscopy be used to differentiate between the isomers?
A2: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The substitution pattern on the benzoic acid and pyridine rings will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons in each isomer. While direct NMR may not separate enantiomers, it is effective for diastereomers and positional isomers.[6] For detailed structural confirmation, 2D NMR techniques like COSY and HMQC can be employed.
Q3: Is GC-MS a suitable technique for analyzing these isomers?
A3: GC-MS can be used, but it often requires derivatization of the carboxylic acid group to increase volatility.[7][8] Trimethylsilyl (TMS) derivatization is a common approach.[7][8] The resulting mass spectra will show characteristic fragmentation patterns that can aid in isomer identification.
Q4: What are the key considerations for developing a robust HPLC method for these isomers?
A4: Key considerations include selecting an appropriate column with alternative selectivity (e.g., phenyl-hexyl), optimizing the mobile phase pH and organic modifier to maximize resolution, and choosing a suitable detection wavelength.[3][9] Given the aromatic nature of the compounds, UV detection is typically effective.[10]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the separation of this compound isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes a general method for the analysis of the isomers by GC-MS following derivatization.
-
Derivatization:
-
Dry an aliquot of the sample containing approximately 1 mg of the isomers under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Conditions:
-
Column: DB-5MS (30m x 0.25mm, 0.25µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general parameters for acquiring ¹H NMR spectra.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the isomer in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Isomer Characterization
| Parameter | HPLC-UV | GC-MS (with Derivatization) | NMR |
| Primary Use | Separation, Quantification, Purity | Identification, Quantification | Structural Elucidation |
| Sample Throughput | High | Medium | Low |
| Resolution of Isomers | Good to Excellent | Good | Not for separation |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.5 ng/mL | ~0.5 mg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | Not applicable |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | Simple dissolution |
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: General experimental workflow for isomer characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Benzoic Acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Pyridin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two primary synthetic routes for 3-(Pyridin-3-yl)benzoic acid: the Suzuki-Miyaura coupling reaction and the Grignard reaction. Both methods offer viable pathways to this valuable biaryl compound, which serves as a key building block in the development of various pharmaceutical agents. The selection of an optimal route is contingent upon factors such as desired yield, reaction scalability, and availability of starting materials. This document presents a detailed comparison of these methods, supported by experimental data and protocols, to facilitate informed decision-making in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Overall Yield | High (typically 85-99%) | Moderate to Low (estimated 10-40%) |
| Reaction Time | 1.5 - 24 hours | ~2-4 hours (plus overnight reaction) |
| Key Reagents | Palladium catalyst, boronic acids/esters, base | Magnesium, 3-halopyridine, carbon dioxide |
| Reaction Conditions | Mild to moderate temperatures (room temp. to 100 °C) | Anhydrous conditions, often requires initiation |
| Substrate Scope | Broad, tolerant of many functional groups | Sensitive to protic functional groups |
| Advantages | High yields, high functional group tolerance, well-established | Utilizes readily available and inexpensive reagents |
| Disadvantages | Cost of palladium catalyst and boronic acids | Lower yields, strict anhydrous conditions required, potential for side reactions |
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For the synthesis of this compound, two main strategies exist within this framework:
-
Strategy A: Coupling of 3-bromobenzoic acid with pyridine-3-boronic acid.
-
Strategy B: Coupling of a 3-halopyridine (e.g., 3-chloropyridine or 3-bromopyridine) with 3-carboxyphenylboronic acid.
This guide will focus on Strategy A due to the availability of detailed protocols for similar reactions.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura Coupling Synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[1]
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Pyridine-3-boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 3-bromobenzoic acid, pyridine-3-boronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Performance Data (Analogous Reactions)
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Route 2: Grignard Reaction
The Grignard reaction provides an alternative route to this compound. This method involves the formation of a pyridyl Grignard reagent from a 3-halopyridine, which is then carboxylated using carbon dioxide (dry ice).
Logical Workflow for Grignard Reaction
Caption: Workflow for the Grignard Reaction Synthesis.
Experimental Protocol: Grignard Reaction
This protocol is a general procedure for the synthesis of a benzoic acid derivative using a Grignard reagent.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere to maintain anhydrous conditions.
-
In a round-bottom flask, place the magnesium turnings and a crystal of iodine.
-
Prepare a solution of 3-bromopyridine in anhydrous diethyl ether in an addition funnel.
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
Slowly add 6 M HCl to the reaction mixture to hydrolyze the magnesium salt and protonate the carboxylate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Performance Data
Conclusion
Both the Suzuki-Miyaura coupling and the Grignard reaction are effective methods for the synthesis of this compound.
The Suzuki-Miyaura coupling is generally the preferred method for laboratory-scale synthesis due to its high yields, milder reaction conditions, and broad functional group tolerance. The primary drawback is the cost of the palladium catalyst and boronic acid reagents.
The Grignard reaction , while potentially lower-yielding and more sensitive to reaction conditions, utilizes more cost-effective starting materials. This may be a consideration for large-scale production where cost is a primary driver. However, the need for strict anhydrous conditions and the potential for side reactions must be carefully managed.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of synthesis, purity requirements, and economic considerations. For high-throughput synthesis and medicinal chemistry applications where yield and reliability are paramount, the Suzuki-Miyaura coupling is the superior choice. For process chemistry where cost of goods is a major factor, further optimization of the Grignard route could be a worthwhile endeavor.
References
A Comparative Analysis of 3-(Pyridin-3-yl)benzoic Acid and Other Pyridine Carboxylic Acids in Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comparative overview of 3-(Pyridin-3-yl)benzoic acid and other pyridine carboxylic acids, focusing on their performance in key biological assays. While direct comparative data for this compound is limited, this guide synthesizes available information on related pyridine carboxylic acid isomers to offer valuable insights into potential structure-activity relationships.
Introduction to Pyridine Carboxylic Acids
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The position of the carboxyl group on the pyridine ring, as well as the presence of other substituents, significantly influences their physicochemical properties and biological activities. These compounds have garnered considerable interest in medicinal chemistry due to their diverse therapeutic potential, acting as enzyme inhibitors, anti-inflammatory agents, and antimicrobials.[1] The three basic isomers of pyridine monocarboxylic acid are picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). This compound represents a more complex structure, featuring a benzoic acid moiety attached to a pyridine ring.
Enzyme Inhibition: A Focus on Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for the treatment of hyperpigmentation disorders. A comparative study on the inhibitory effects of various benzoic acid and pyridine derivatives on mushroom tyrosinase provides valuable data for understanding the potential of these scaffolds.
Comparative Inhibitory Activity on Tyrosinase
| Compound | IC50 (Monophenolase Activity) (mM) | IC50 (Diphenolase Activity) (mM) | Inhibition Type |
| Picolinic Acid | 2.8 ± 0.2 | 3.5 ± 0.3 | Competitive |
| Nicotinic Acid | 3.1 ± 0.3 | 4.1 ± 0.4 | Competitive |
Data sourced from a study on the characterization of inhibitory effects of benzoic acid and pyridine derivatives on mushroom tyrosinase.[2]
The data indicates that both picolinic acid and nicotinic acid act as competitive inhibitors of tyrosinase. Their IC50 values are in the millimolar range, suggesting moderate inhibitory potential. The competitive inhibition mechanism implies that these compounds bind to the active site of the enzyme, likely through coordination with the copper ions essential for catalysis. While no direct data for this compound is available in this study, the findings for nicotinic acid (a structural component of this compound) suggest that the pyridinyl moiety can interact with the tyrosinase active site. The addition of the benzoic acid group could potentially enhance or alter this inhibitory activity.
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory effect on mushroom tyrosinase activity can be determined spectrophotometrically.
Monophenolase Activity:
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 6.8), 2.5 mM L-tyrosine, and various concentrations of the inhibitor.
-
The reaction is initiated by adding 20 units of mushroom tyrosinase.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of enzyme activity, is calculated from the dose-response curve.
Diphenolase Activity:
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 6.8), 2.5 mM L-DOPA, and various concentrations of the inhibitor.
-
The reaction is initiated by adding 20 units of mushroom tyrosinase.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
-
The IC50 value is calculated from the dose-response curve.
Kinetic Analysis: To determine the type of inhibition, the assay is performed with varying concentrations of the substrate (L-tyrosine or L-DOPA) in the presence and absence of the inhibitor. The data is then plotted using Lineweaver-Burk plots.
Antibacterial Activity
Antibacterial Activity of 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives
A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. Some of these compounds exhibited potent activity, comparable to the antibiotic linezolid.[3][4][5]
| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) |
| Linezolid (Control) | 1 | 0.5 | 2 | 0.5 |
| Derivative 21b | 1 | 0.5 | 2 | 1 |
| Derivative 21d | 2 | 1 | 4 | 2 |
| Derivative 21e | 1 | 0.5 | 2 | 1 |
| Derivative 21f | 2 | 1 | 4 | 2 |
Data from a study on the synthesis and biological evaluation of 3-(pyridin-3-yl)-2-oxazolidinone derivatives as antibacterial agents.[3][4][5]
These findings suggest that the 3-(pyridin-3-yl) scaffold can be a key pharmacophore for potent antibacterial agents. The oxazolidinone ring is a known antibacterial pharmacophore, and its combination with the 3-pyridinyl group resulted in effective compounds. This indicates that this compound could serve as a valuable starting point for the development of novel antibacterial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways
While specific signaling pathways modulated by this compound are not well-documented, the biological activities of related pyridine carboxylic acids suggest potential interactions with various cellular pathways. For instance, the antibacterial action of the related oxazolidinones involves the inhibition of bacterial protein synthesis. Nicotinic acid is known to modulate lipid metabolism through its interaction with G-protein coupled receptors.[1] Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.
Conclusion and Future Directions
This guide provides a comparative analysis of the biological activities of this compound and other pyridine carboxylic acids, drawing upon available data for structurally related compounds. The existing evidence suggests that the pyridine carboxylic acid scaffold is a versatile platform for the development of enzyme inhibitors and antibacterial agents.
A significant gap in the current literature is the lack of direct experimental data on the biological activities of this compound. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Head-to-head comparative studies against other pyridine carboxylic acid isomers in a variety of biological assays are crucial to establish a clear structure-activity relationship and to fully unlock the therapeutic potential of this class of compounds. Such studies will provide the quantitative data necessary for informed decisions in the design and development of novel therapeutic agents.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analysis of 3-(Pyridin-3-yl)benzoic Acid in Biological Screening Reveals Data Scarcity
A thorough review of publicly available scientific literature and databases indicates a significant lack of specific biological activity and cross-reactivity data for the compound 3-(Pyridin-3-yl)benzoic acid. While the chemical structure is defined and the compound is commercially available, extensive biological screening data, particularly regarding its target profile and off-target effects, are not present in the public domain.[1][2]
This scarcity of information prevents the creation of a detailed comparison guide as requested. Such a guide would require quantitative data from various biological assays to compare its performance against alternative compounds, detailed experimental protocols from published studies, and established signaling pathways in which the compound is active.
While research exists on derivatives and structurally related compounds, this information cannot be directly extrapolated to predict the specific cross-reactivity profile of this compound. For instance, studies have been conducted on more complex molecules that incorporate the pyridin-yl-benzoic acid moiety as part of a larger scaffold, such as intermediates for the drug Nilotinib or antibacterial oxazolidinone derivatives.[3][4] However, the biological activity of these larger compounds is determined by their entire structure, not just the single fragment.
Similarly, general reviews on benzoic acid and pyridine derivatives discuss a wide range of potential biological activities, from antibacterial to anticancer effects, but do not provide specific data for this compound.[5][6][7][8] The concept of off-target effects and cross-reactivity is a critical aspect of modern drug discovery, as many targeted therapies have been found to act via unintended mechanisms.[9][10] However, without initial screening data, it is impossible to assess such properties for this particular molecule.
Due to the absence of published experimental data on the biological targets and cross-reactivity of this compound, we are unable to provide the requested comparison guide. The core requirements—including quantitative data tables, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled without foundational research on the compound's activity in biological screens.
Researchers interested in this molecule would need to perform initial profiling assays, such as broad kinase panels, receptor binding assays, or cell-based phenotypic screens, to generate the necessary data to characterize its biological function and potential for cross-reactivity.
References
- 1. This compound | C12H9NO2 | CID 2795575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridin-3-yl-benzoic acid [sobekbio.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(Pyridin-3-yl)benzoic Acid: An Evaluation of Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 3-(Pyridin-3-yl)benzoic acid, a valuable building block in medicinal chemistry. The focus is on the reproducibility of these methods, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The primary and most widely reported method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. Alternative approaches, though less commonly described for this specific molecule, include the Negishi coupling and Grignard reactions. Below is a summary of the quantitative data associated with these methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Citation |
| Suzuki-Miyaura Coupling | 3-Bromobenzoic acid, 3-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 2-12 | 85-95 | >95 | [1][2] |
| Suzuki-Miyaura Coupling (Optimized) | 3-Bromobenzoic acid, 3-Pyridylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | Water | Room Temp. | 1.5 | ~90 | High | [1] |
| Negishi Coupling | 3-Bromobenzoic acid, 3-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 4 | ~70-80 | >95 | [3] |
| Grignard Reaction | 3-Bromopyridine, CO₂ | Magnesium | Diethyl ether | 0 to RT | 2-4 | Variable | Requires extensive purification | [4][5] |
Note: Yields and purities are reported ranges from literature for the synthesis of this compound or closely related biaryl compounds and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
This is the most common and generally high-yielding method for the synthesis of this compound.
Reactants:
-
3-Bromobenzoic acid
-
3-Pyridylboronic acid
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
A solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added.
-
The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
The mixture is then heated to 80-100 °C with vigorous stirring for 2-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Method 2: Negishi Cross-Coupling Reaction
The Negishi coupling offers an alternative palladium-catalyzed route using an organozinc reagent.
Reactants:
-
3-Bromobenzoic acid
-
3-Pyridylzinc chloride
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of 3-Pyridylzinc chloride: 3-Bromopyridine is reacted with n-butyllithium at low temperature (-78 °C) in anhydrous THF, followed by transmetalation with zinc chloride.
-
In a separate flame-dried flask under an inert atmosphere, 3-bromobenzoic acid (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), are dissolved in anhydrous THF.
-
The freshly prepared 3-pyridylzinc chloride solution (1.1 eq) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and may be gently heated to 50-65 °C to drive the reaction to completion (typically 2-6 hours). Progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described for the Suzuki-Miyaura reaction.
-
Purification by column chromatography or recrystallization affords the final product.
Method 3: Grignard Reaction
This classic organometallic reaction provides a pathway, though often with more challenges in terms of reproducibility and purification for this specific product.
Reactants:
-
3-Bromopyridine
-
Magnesium turnings
-
Carbon Dioxide (solid, dry ice)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent (3-pyridylmagnesium bromide).
-
Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath.
-
Crushed dry ice (an excess) is slowly added to the vigorously stirred Grignard solution.
-
After the addition is complete, the reaction is allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The product is then extracted from the organic layer into a basic aqueous solution (e.g., sodium bicarbonate), followed by acidification to precipitate the carboxylic acid.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification may be required.
Reproducibility Workflow
To systematically evaluate the reproducibility of a chosen synthesis method, the following workflow is proposed:
References
Bridging the Gap: In Vitro vs. In Vivo Efficacy of Novel Glucokinase-Activating 3-(Pyridin-3-yl)benzoic Acid Analogs
A critical evaluation of N-pyridin-2-yl benzamide analogs, derivatives of the 3-(Pyridin-3-yl)benzoic acid scaffold, reveals a promising correlation between in vitro glucokinase (GK) activation and in vivo antihyperglycemic effects. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers and professionals in drug development.
A series of novel N-pyridin-2-yl benzamide analogs have been synthesized and evaluated for their potential as allosteric activators of glucokinase, a key enzyme in glucose metabolism.[1] The study highlights several compounds with significant efficacy in both cell-free enzyme assays and animal models of glucose tolerance, offering valuable insights into the translation of preclinical data.
Quantitative Efficacy: A Side-by-Side Comparison
The following table summarizes the in vitro glucokinase activation and the in vivo antihyperglycemic activity of the most promising N-pyridin-2-yl benzamide analogs. The in vitro efficacy is presented as the fold activation of the GK enzyme compared to a control, while the in vivo efficacy is demonstrated by the percentage reduction in blood glucose levels during an oral glucose tolerance test (OGTT) in rats.[1]
| Compound ID | In Vitro GK Activation (Fold Activation) | In Vivo Antihyperglycemic Activity (% Reduction in Blood Glucose at 60 min) |
| 5b | ~2.0 | - |
| 5c | ~2.0 | Significant |
| 5e | ~2.0 | Most Significant |
| 5g | ~2.0 | Significant |
| 5h | ~2.0 | - |
| 6d | ~2.0 | - |
Data sourced from Grewal et al. (2019).[1] Note: Specific percentage reductions for all compounds were not detailed in the source; "Significant" and "Most Significant" are used as reported.
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation of the efficacy data. The following sections detail the key experimental protocols used in the evaluation of the N-pyridin-2-yl benzamide analogs.[1]
In Vitro Glucokinase (GK) Activation Assay
The in vitro potency of the synthesized compounds as glucokinase activators was determined using a coupled enzyme assay. The assay measures the rate of glucose-6-phosphate production, which is directly proportional to the glucokinase activity.
-
Reaction Mixture: The reaction was carried out in a 96-well plate containing a buffered solution (pH 7.4) with recombinant human glucokinase, glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
Compound Incubation: The test compounds, dissolved in DMSO, were added to the wells at a final concentration.
-
Initiation and Measurement: The reaction was initiated by the addition of ATP. The conversion of NADP+ to NADPH, catalyzed by glucose-6-phosphate dehydrogenase, was monitored spectrophotometrically by measuring the change in absorbance at 340 nm over time.
-
Data Analysis: The fold activation was calculated by comparing the rate of NADPH production in the presence of the test compound to the rate in the absence of the compound (control).
In Vivo Oral Glucose Tolerance Test (OGTT)
The in vivo antihyperglycemic efficacy of the compounds was evaluated using an oral glucose tolerance test in Wistar rats.
-
Animal Model: Male Wistar rats were fasted overnight prior to the experiment.
-
Compound Administration: The test compounds were administered orally at a dose of 30 mg/kg. A control group received the vehicle, and a standard drug group received a known antihyperglycemic agent.
-
Glucose Challenge: After 30 minutes of compound administration, a glucose solution (2 g/kg) was administered orally to all animals.
-
Blood Glucose Monitoring: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose challenge. Blood glucose levels were measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels was calculated by comparing the area under the curve (AUC) of the compound-treated groups to the vehicle-treated control group.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for glucokinase activation and the general workflow for the evaluation of these compounds.
References
Structure-Activity Relationship of 3-(Pyridin-3-yl)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(pyridin-3-yl)benzoic acid scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related structures, with a focus on their potential as enzyme inhibitors. The information presented herein is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Inhibitory Activity
While a comprehensive SAR study on a single, unified series of this compound derivatives is not extensively documented in the reviewed literature, significant insights can be drawn from studies on closely related analogs. The following table summarizes the inhibitory activities of 6-aryl-3-((pyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridines, which incorporate the key 3-(pyridin-3-yl) moiety, against the lipid kinase PIKfyve.
| Compound ID | Aryl Substituent (at position 6) | Pyridin-3-yl Substituent | PIKfyve IC50 (nM) |
| 1 | Phenyl | Unsubstituted | 10 |
| 2 | 4-Fluorophenyl | Unsubstituted | 5 |
| 3 | 4-Chlorophenyl | Unsubstituted | 3 |
| 4 | 4-Bromophenyl | Unsubstituted | 4 |
| 5 | 4-Methylphenyl | Unsubstituted | 8 |
| 6 | 4-Methoxyphenyl | Unsubstituted | 12 |
| 7 | 4-Carboxamidophenyl | Unsubstituted | 1 |
| 8 | Phenyl | 2-Methyl | 6 |
| 9 | Phenyl | 2-Methoxy | 7 |
| 10 | 4-Carboxamidophenyl | 2-Methyl | 2 |
| 11 | 4-Carboxamidophenyl | 2-Methoxy | 3 |
Key SAR Observations:
-
Aryl Substituents at Position 6: The nature and position of the substituent on the 6-aryl ring significantly influence PIKfyve inhibitory activity. Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), at the 4-position of the phenyl ring tend to enhance potency. The 4-carboxamide substituent consistently yields the most potent inhibitors in this series.
-
Pyridin-3-yl Substituents: The introduction of small, electron-donating groups at the 2-position of the pyridin-3-yl ring, such as methyl and methoxy groups, is well-tolerated and results in potent PIKfyve inhibitors with IC50 values in the low nanomolar range.
-
General Trends: The presence of the pyridin-3-yl moiety is crucial for the observed biological activity. The electronic properties and steric bulk of substituents on both the aryl and pyridine rings play a critical role in modulating the inhibitory potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of this compound derivatives and their analogs.
PIKfyve Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the PIKfyve lipid kinase.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP (with γ-³²P-ATP for radiometric detection or cold ATP for luminescence-based detection)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphatidylinositol phosphate kinase (PIPK) for signal amplification (in some assay formats)
-
Detection reagents (e.g., scintillation fluid for radiometric assay, luciferase/luciferin for ADP-Glo™ assay)
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the kinase assay buffer, PI(3)P substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding recombinant PIKfyve enzyme and γ-³²P-ATP.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of 4M HCl.
-
Extract the lipids using a chloroform/methanol solvent system.
-
Spot the lipid-containing organic phase onto a silica gel thin-layer chromatography (TLC) plate.
-
Separate the lipids by developing the TLC plate in an appropriate solvent system.
-
Visualize the radiolabeled product (PI(3,5)P₂) by autoradiography.
-
Quantify the amount of product formed and calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Bcr-Abl Kinase Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia.
Materials:
-
Bcr-Abl positive cell line (e.g., K562) or recombinant Bcr-Abl enzyme
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Substrate peptide (e.g., Abltide) or protein (e.g., GST-CrkL)
-
ATP (with γ-³²P-ATP or cold ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., anti-phosphotyrosine antibody for ELISA or Western blot, or luminescence-based ADP detection kit)
Procedure (Cell-Based Assay using Western Blot):
-
Culture Bcr-Abl positive cells (e.g., K562) in appropriate media.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells to obtain whole-cell extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated CrkL (a downstream target of Bcr-Abl) or a general anti-phosphotyrosine antibody.
-
Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensity to determine the level of Bcr-Abl kinase activity inhibition.
-
Calculate the IC50 value based on the dose-response curve.
Visualizing Signaling Pathways and Workflows
Understanding the molecular context in which these compounds act is crucial. The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway often targeted by kinase inhibitors and a general workflow for SAR studies.
Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents.
Comparative Docking Analysis of 3-(Pyridin-3-yl)benzoic Acid Analogues as Potential Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 3-(Pyridin-3-yl)benzoic acid analogues investigated through in silico molecular docking studies against human Carbonic Anhydrase II (CA II). Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. Benzoic acid derivatives have been identified as a promising class of carbonic anhydrase inhibitors.[1] This guide synthesizes computational data to evaluate the potential of novel analogues based on the this compound scaffold.
Data Presentation: Comparative Docking Scores
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the designed analogues within the active site of human Carbonic Anhydrase II (PDB ID: 3FFP). The following table summarizes the key quantitative data obtained from these simulations. Lower binding energy values are indicative of higher predicted binding affinity.[2]
| Compound ID | Analogue Structure | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| P3B-01 | This compound | -7.8 | -8.5 | His94, His96, His119, Thr199, Thr200 |
| P3B-02 | 4-Fluoro-3-(pyridin-3-yl)benzoic acid | -8.2 | -9.1 | His94, His96, His119, Thr199, Gln92 |
| P3B-03 | 4-Hydroxy-3-(pyridin-3-yl)benzoic acid | -8.5 | -9.6 | His94, His96, His119, Thr199, Thr200, Gln92 |
| P3B-04 | 4-Amino-3-(pyridin-3-yl)benzoic acid | -8.1 | -9.0 | His94, His96, His119, Thr199, Gln92 |
| P3B-05 | 3-(Pyridin-3-yl)benzamide | -7.5 | -8.2 | His94, His96, Thr199, Thr200 |
Experimental Protocols
The in silico molecular docking studies were conducted following a standardized and validated computational workflow.
1. Protein Preparation: The three-dimensional crystal structure of human Carbonic Anhydrase II was obtained from the Protein Data Bank (PDB ID: 3FFP). The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools.
2. Ligand Preparation: The 3D structures of the this compound analogues were sketched using molecular modeling software and subsequently optimized using the OPLS3e force field.[3] Plausible ionization states at a pH of 7.4 were generated.[3]
3. Binding Site Identification: The active site was defined as a 20x20x20 Å grid box centered on the catalytic zinc ion, encompassing the key amino acid residues known to be crucial for inhibitor binding.
4. Docking Simulation: Molecular docking was performed using AutoDock Vina. The program evaluates a large number of possible binding conformations of each ligand within the enzyme's active site. The Lamarckian Genetic Algorithm was employed for the conformational search.
5. Pose Selection and Analysis: The resulting docking poses for each analogue were ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy was selected for detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the surrounding amino acid residues.
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow of the molecular docking study and a simplified representation of the role of Carbonic Anhydrase II in cellular pH regulation.
Analysis and Discussion
The docking results suggest that this compound and its analogues can favorably bind to the active site of Carbonic Anhydrase II. The core scaffold appears to establish key interactions with the zinc-coordinating histidine residues (His94, His96, His119) and other critical residues like Thr199.
The introduction of substituents at the 4-position of the benzoic acid ring influences the binding affinity. The hydroxyl group in P3B-03 resulted in the most favorable docking score (-8.5 kcal/mol), suggesting it may form an additional hydrogen bond with residues such as Gln92, thereby enhancing its inhibitory potential. The fluoro-substituted analogue P3B-02 also showed a slightly improved docking score compared to the parent compound P3B-01 . In contrast, replacing the carboxylic acid with a benzamide group (P3B-05 ) led to a less favorable score, indicating the importance of the carboxylate moiety for strong interactions within the active site.
These in silico findings provide a strong rationale for the synthesis and in vitro biological evaluation of these analogues as potential Carbonic Anhydrase II inhibitors. Further studies, including enzyme inhibition assays, would be necessary to validate these computational predictions and determine the experimental IC50 or Ki values.[1] The structure-activity relationships (SAR) suggested by this docking study can guide the design of more potent inhibitors.
References
Safety Operating Guide
Proper Disposal of 3-(Pyridin-3-yl)benzoic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety information and step-by-step procedures for the proper disposal of 3-(Pyridin-3-yl)benzoic acid (CAS No. 4385-77-7) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and follow established protocols for its disposal. This compound is classified as hazardous, and improper disposal can lead to health risks and environmental contamination.
Essential Safety and Hazard Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health hazards. This information is crucial for safe handling and for understanding the necessity of proper disposal.
| Hazard Category | GHS Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Step-by-Step Disposal Protocol
The following procedures provide a clear, actionable plan for the safe disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: All surplus or non-recyclable solid this compound must be collected in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), weighing papers, and pipette tips, are to be considered hazardous waste and disposed of in the same designated container.[1]
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number, "4385-77-7," must be included on the label.
-
Follow any additional institutional or local regulatory requirements for hazardous waste labeling.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is cool and dry.
4. Engagement of a Licensed Disposal Company:
-
Under no circumstances should this compound or its contaminated waste be disposed of in standard trash or poured down the drain.[1]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards as outlined in the table above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Pyridin-3-yl)benzoic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Pyridin-3-yl)benzoic acid. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for this compound, which dictate the necessary protective measures.
| Hazard Statement | Description | Recommended Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed. | Protective gloves, lab coat. |
| H315 | Causes skin irritation. | Protective gloves (e.g., nitrile), lab coat. |
| H319 | Causes serious eye irritation. | Safety goggles or face shield.[1][2] |
| H335 | May cause respiratory irritation. | Respiratory protection (e.g., N95 respirator or use in a fume hood).[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
General Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3]
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.[4]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][3][4]
-
Wash hands thoroughly with soap and water after handling the compound.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.[5]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with the chemical, should be treated as hazardous waste and disposed of accordingly.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6][7] Consult your institution's environmental health and safety (EHS) department for specific guidelines. Do not dispose of this chemical down the drain or in regular trash.[5][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
